BMS-351
Descripción
Propiedades
Fórmula molecular |
C15H12F3N3 |
|---|---|
Peso molecular |
291.27 g/mol |
Nombre IUPAC |
4-(4-methyl-3-pyridinyl)-1-(2,2,2-trifluoroethyl)benzimidazole |
InChI |
InChI=1S/C15H12F3N3/c1-10-5-6-19-7-12(10)11-3-2-4-13-14(11)20-9-21(13)8-15(16,17)18/h2-7,9H,8H2,1H3 |
Clave InChI |
OFFVLUDFSIUVMI-UHFFFAOYSA-N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
BMS-351; BMS 351; BMS351. |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of BMS-351
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-351 is a potent and selective, non-steroidal inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. By specifically targeting the 17,20-lyase activity of CYP17A1, this compound effectively suppresses the production of androgens, which are key drivers in the progression of castration-resistant prostate cancer (CRPC). This targeted mechanism of action offers the potential for a more favorable safety profile compared to less selective inhibitors by minimizing the impact on glucocorticoid and mineralocorticoid synthesis. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of CYP17A1 Lyase
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of CYP17A1.[1][2][3] CYP17A1 is a dual-function enzyme, possessing both 17α-hydroxylase and 17,20-lyase activities, which are essential for the conversion of pregnenolone and progesterone into androgens and cortisol.[2] this compound demonstrates a notable selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity.[2] This selective inhibition of the lyase function is crucial as it blocks the critical step in the androgen synthesis pathway, leading to a significant reduction in the production of testosterone and other androgens that fuel the growth of prostate cancer cells.[2][3]
The primary advantage of this selectivity is the potential to avoid the significant mineralocorticoid excess that can occur with non-selective CYP17A1 inhibitors, which also block the 17α-hydroxylase activity required for cortisol synthesis.[2] By preserving cortisol production, this compound may reduce the need for co-administration of corticosteroids, a common requirement with other CYP17A1 inhibitors to manage the side effects of adrenal insufficiency.[4]
Quantitative Data: Potency and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potent inhibition of CYP17A1 and its selectivity over other cytochrome P450 enzymes.
| Target Enzyme | Species | IC50 (nM) | Assay Description |
| CYP17A1 (Lyase) | Human | 19 | Inhibition of human CYP17A1 expressed in HEK293 cell microsomes using [3H]-pregnenolone as a substrate, measured by a scintillation proximity assay.[1] |
| CYP17A1 (Lyase) | Cynomolgus Monkey | 4 | As above.[1] |
| CYP17A1 (Hydroxylase) | Human | ~190 (calculated from ratio) | Based on a reported hydroxylase/lyase selectivity ratio of 10.[2] |
| CYP1A2 | Human | >10,000 | Weak inhibition observed.[2] |
| CYP2C8 | Human | >10,000 | No significant inhibition reported. |
| CYP2C9 | Human | >10,000 | No significant inhibition reported. |
| CYP2D6 | Human | >10,000 | No significant inhibition reported. |
| CYP3A4 | Human | >10,000 | No significant inhibition reported. |
| CYP11B1 | Human | >10,000 | No significant inhibition reported.[2] |
| CYP21A2 | Human | >10,000 | No significant inhibition reported.[2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Steroidogenesis Pathway and the Role of CYP17A1
Caption: Simplified steroidogenesis pathway highlighting the inhibition of CYP17A1 lyase by this compound.
Experimental Workflow for In Vitro CYP17A1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of this compound on CYP17A1.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro CYP17A1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human CYP17A1 lyase activity.
Materials:
-
Recombinant human CYP17A1 expressed in HEK293 cell microsomes.
-
This compound stock solution in DMSO.
-
[³H]-Pregnenolone (radiolabeled substrate).
-
NADPH (cofactor).
-
Scintillation Proximity Assay (SPA) beads.
-
96-well microplates.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a 96-well plate, add the recombinant human CYP17A1 microsomes to each well.
-
Add the different concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells.
-
Initiate the enzymatic reaction by adding a mixture of [³H]-pregnenolone and NADPH to each well.
-
Incubate the plate at 37°C for 45 minutes with gentle agitation.[1]
-
Terminate the reaction by adding a stop solution.
-
Add SPA beads to each well and incubate to allow binding of the radiolabeled product.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based Steroidogenesis Assay (H295R)
Objective: To evaluate the effect of this compound on the production of steroid hormones in a cellular context.
Materials:
-
NCI-H295R human adrenocortical carcinoma cell line.
-
Cell culture medium and supplements.
-
This compound stock solution in DMSO.
-
Forskolin (optional, to stimulate steroidogenesis).
-
24-well cell culture plates.
-
ELISA kits or LC-MS/MS for testosterone and cortisol measurement.
Procedure:
-
Seed NCI-H295R cells in 24-well plates and allow them to adhere and grow to a desired confluency.
-
Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Forskolin can be co-administered to stimulate the steroidogenesis pathway.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentrations of testosterone and cortisol in the supernatant using specific ELISA kits or by LC-MS/MS analysis.
-
Determine the effect of this compound on steroid hormone production by comparing the levels in treated wells to the vehicle control.
In Vivo Pharmacodynamic Study in Cynomolgus Monkeys
Objective: To assess the in vivo efficacy of this compound in reducing testosterone levels.
Materials:
-
Castrated male cynomolgus monkeys.
-
This compound formulation for oral administration.
-
Vehicle control.
-
Equipment for blood collection.
-
ELISA kit or LC-MS/MS for testosterone measurement in serum or plasma.
Procedure:
-
Acclimatize castrated male cynomolgus monkeys to the experimental conditions.
-
Administer a single oral dose of this compound (e.g., 1.5 mg/kg) or vehicle to the monkeys.[2][3]
-
Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain serum or plasma and store them frozen until analysis.
-
Measure the testosterone concentrations in the serum or plasma samples using a validated ELISA kit or LC-MS/MS method.[5]
-
Analyze the data to determine the extent and duration of testosterone suppression following this compound administration compared to the vehicle control group.
Conclusion
This compound is a highly potent and selective inhibitor of CYP17A1 lyase, a key enzyme in androgen biosynthesis. Its mechanism of action, focused on the specific inhibition of the 17,20-lyase activity, leads to a significant reduction in androgen production. This targeted approach holds the promise of a more favorable side effect profile compared to less selective agents, potentially obviating the need for concurrent corticosteroid therapy. The data and experimental protocols presented in this guide provide a comprehensive technical overview of the core mechanism of action of this compound, supporting its continued investigation and development as a therapeutic agent for castration-resistant prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cosmobiousa.com [cosmobiousa.com]
An In-depth Technical Guide to BMS-351: A Selective CYP17A1 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-351 is a potent, non-steroidal, and selective inhibitor of the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Developed for the treatment of castration-resistant prostate cancer (CRPC), this compound demonstrates a promising preclinical profile with significant potential to overcome some of the limitations of existing therapies.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory potency and selectivity, and detailed experimental methodologies for its evaluation.
Introduction: The Role of CYP17A1 in Prostate Cancer
Androgen receptor (AR) signaling is a primary driver of prostate cancer progression. While androgen deprivation therapies that suppress testicular testosterone production are initially effective, the disease often progresses to CRPC, partly due to the continued production of androgens in the adrenal glands and within the tumor microenvironment.[4][5] The enzyme CYP17A1 is a key player in this process, catalyzing two crucial reactions in the steroidogenesis pathway: 17α-hydroxylase activity and 17,20-lyase activity.[6][7] The 17,20-lyase function is the rate-limiting step for the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione. Therefore, inhibiting the lyase activity of CYP17A1 is a validated therapeutic strategy for CRPC.[5]
This compound was developed as a selective inhibitor of CYP17A1 lyase, aiming to reduce androgen synthesis and thereby suppress AR signaling in CRPC.[3] A key advantage of selectively targeting the lyase activity over the hydroxylase activity is the potential to minimize the disruption of cortisol biosynthesis, which can lead to undesirable side effects requiring co-administration of corticosteroids.[4]
Mechanism of Action of this compound
This compound is a reversible, non-steroidal competitive inhibitor of the CYP17A1 enzyme.[3] It binds to the active site of the enzyme, preventing the binding of the natural substrates, 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, and thereby inhibiting the subsequent cleavage of the C17-20 bond required for androgen precursor synthesis.
The following diagram illustrates the steroidogenesis pathway and the point of intervention by this compound.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound against CYP17A1
| Species | Assay Type | IC50 (nM) | Reference |
| Human | CYP17A1 SPA | 19 | [2] |
| Cynomolgus Monkey | CYP17A1 SPA | 4 | [2] |
| Human | Adrenal SPA | 20 | [8] |
| Cynomolgus Monkey | Adrenal SPA | 2 | [8] |
Table 2: In Vitro Selectivity Profile of this compound
| Enzyme/Assay | Species | IC50 (nM) | Selectivity Ratio (vs. Human CYP17A1) | Reference |
| CYP21A2 | Human | >7500 | >395-fold | [8] |
| CYP21A2 | Cynomolgus Monkey | >7500 | >1875-fold | [8] |
| CYP11B1 | Human | >7500 | >395-fold | [8] |
| CYP11B1 | Cynomolgus Monkey | >7500 | >1875-fold | [8] |
| Hydroxylase/Lyase Ratio | Human | - | 10 | [8] |
| Hydroxylase/Lyase Ratio | Cynomolgus Monkey | - | 11 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
CYP17A1 Lyase Inhibition Scintillation Proximity Assay (SPA)
This assay is used to determine the potency of compounds in inhibiting the 17,20-lyase activity of CYP17A1.
-
Enzyme Source: Microsomes from HEK293 cells overexpressing human or cynomolgus monkey CYP17A1.
-
Substrate: [³H]-17α-hydroxypregnenolone.
-
Principle: The assay measures the release of [³H]-acetate, a product of the lyase reaction, which is captured by scintillant-coated beads, leading to light emission.
-
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the CYP17A1-expressing microsomes.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the [³H]-17α-hydroxypregnenolone substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 45 minutes).
-
Terminate the reaction and add the SPA beads.
-
Measure the emitted light using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
CYP17A1 Hydroxylase/Lyase Selectivity Assay
This assay differentiates the inhibitory effect of a compound on the two distinct enzymatic activities of CYP17A1.
-
Enzyme Source: Recombinant human or cynomolgus monkey CYP17A1.
-
Substrates: [¹⁴C]-Progesterone for hydroxylase activity and [³H]-17α-hydroxypregnenolone for lyase activity.
-
Principle: The formation of radiolabeled products, 17α-hydroxyprogesterone and DHEA, is quantified to determine the activity of each enzymatic function.
-
Protocol:
-
Perform two separate sets of reactions, one for each activity.
-
For the hydroxylase assay, incubate the enzyme with [¹⁴C]-Progesterone and varying concentrations of this compound.
-
For the lyase assay, incubate the enzyme with [³H]-17α-hydroxypregnenolone and varying concentrations of this compound.
-
After incubation, extract the steroids from the reaction mixture.
-
Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed.
-
Calculate the IC50 for each activity and determine the hydroxylase/lyase selectivity ratio (IC50 hydroxylase / IC50 lyase).
-
Selectivity Assays against CYP21A2 and CYP11B1
These assays are crucial to assess the off-target effects of this compound on other key steroidogenic enzymes.
-
Enzyme Source: Recombinant human or cynomolgus monkey CYP21A2 and CYP11B1.
-
Substrates: Specific radiolabeled substrates for each enzyme (e.g., [³H]-17α-hydroxyprogesterone for CYP21A2 and [³H]-11-deoxycortisol for CYP11B1).
-
Protocol:
-
The assay principle is similar to the CYP17A1 inhibition assays.
-
Incubate the respective enzyme with its specific radiolabeled substrate in the presence of varying concentrations of this compound.
-
Following incubation, separate and quantify the product formation.
-
Determine the IC50 values to assess the inhibitory potential of this compound against these enzymes.
-
Experimental and Logical Workflows
The discovery and preclinical evaluation of this compound followed a structured workflow, as depicted in the diagram below.
Conclusion
This compound is a highly potent and selective non-steroidal inhibitor of CYP17A1 lyase. Its preclinical data demonstrates a favorable profile, with significant inhibition of androgen production and high selectivity over other steroidogenic enzymes, which may translate to an improved safety profile in clinical settings. The detailed experimental protocols provided herein offer a foundation for further research and development of this promising therapeutic agent for castration-resistant prostate cancer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. assaygenie.com [assaygenie.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Steroid 17α-hydroxylase/17, 20-lyase (cytochrome P450 17A1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, and toxicity of a PD-1-targeted IL-15 in cynomolgus monkeys | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of BMS-351
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-351 is a potent and selective nonsteroidal inhibitor of cytochrome P450 17A1 (CYP17A1) lyase, a critical enzyme in the androgen biosynthesis pathway.[1] Its high selectivity makes it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC) by reducing androgen levels while minimizing effects on corticosteroid production.[1] This guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of this compound, along with detailed experimental protocols for its synthesis and biological evaluation.
Chemical Structure and Properties
This compound, identified as compound 18 in its discovery publication, possesses a pyridyl biaryl benzimidazole core structure.[1]
| Property | Value | Reference |
| IUPAC Name | 4-(4-methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole | N/A |
| CAS Number | 1370001-71-0 | [2] |
| Molecular Formula | C₁₅H₁₂F₃N₃ | [2] |
| Molecular Weight | 291.27 g/mol | [2] |
Synthesis of this compound
While the seminal paper by Huang et al. outlines the discovery of this compound, it does not provide a detailed experimental protocol for its synthesis.[1] Based on established methodologies for the synthesis of substituted benzimidazoles, a plausible synthetic route is proposed below. This proposed synthesis involves a Suzuki coupling to form the biaryl linkage followed by N-alkylation to introduce the trifluoroethyl group.
Proposed Synthetic Scheme
Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole
-
To a solution of 4-bromo-1H-benzo[d]imidazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for instance, sodium hydride (NaH), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,2,2-trifluoroethyl iodide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole.
Step 2: Suzuki Coupling to Yield this compound
-
In a reaction vessel, combine 4-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole, (4-methylpyridin-3-yl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture and heat it to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography on silica gel to yield this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the 17,20-lyase activity of CYP17A1. This enzyme plays a pivotal role in the androgen biosynthesis pathway, catalyzing the conversion of 17α-hydroxypregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are precursors to testosterone and dihydrotestosterone (DHT), which are potent androgens that can stimulate the growth of prostate cancer cells. By selectively inhibiting the lyase activity, this compound reduces the production of these androgens.
Caption: Androgen biosynthesis pathway and the inhibitory action of this compound.
Biological Activity and Data
This compound has demonstrated potent inhibition of human CYP17A1 lyase with high selectivity over other cytochrome P450 enzymes.
| Target | IC₅₀ (nM) | Assay Conditions | Reference |
| Human CYP17A1 | 19 | Inhibition of human CYP17A1 expressed in HEK293 cell microsomes using [³H]-pregnenolone as a substrate. | [2] |
| Cynomolgus Monkey CYP17A1 | 4 | Inhibition of cynomolgus monkey CYP17A1 expressed in HEK293 cell microsomes using [³H]-pregnenolone as a substrate. | [2] |
Experimental Protocol: In Vitro CYP17A1 Lyase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of compounds against CYP17A1 lyase using a radiolabeled substrate.[3]
Caption: Workflow for an in vitro CYP17A1 lyase inhibition assay.
Methodology
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing recombinant human CYP17A1, NADPH-cytochrome P450 reductase, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound (this compound) at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the reaction by adding the radiolabeled substrate, [³H]-17α-hydroxypregnenolone. Incubate the mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solvent, such as a mixture of methanol and acetic acid.
-
Extraction: Extract the steroids from the aqueous mixture using an organic solvent like ethyl acetate.
-
Separation: Separate the substrate ([³H]-17α-hydroxypregnenolone) from the product ([³H]-DHEA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3]
-
Quantification: Quantify the amount of radioactive product formed using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a highly potent and selective inhibitor of CYP17A1 lyase with a promising preclinical profile for the treatment of castration-resistant prostate cancer.[1] Its nonsteroidal nature and high selectivity offer potential advantages over existing therapies. The information provided in this guide serves as a valuable resource for researchers and drug development professionals working on novel therapies for prostate cancer and other androgen-dependent diseases. Further investigation into the detailed synthetic route and clinical evaluation of this compound is warranted.
References
- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BMS-354825 (Dasatinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasatinib, also known as BMS-354825, is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases.[1] Developed by Bristol-Myers Squibb, it was initially designed as a dual inhibitor of Src and Abl kinases.[2] Its clinical significance was firmly established with its approval for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[3] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein, a hallmark of CML, and the SRC family of kinases, which are implicated in various cellular processes including proliferation, migration, and survival.[4][5] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of Dasatinib, with a focus on quantitative data, experimental protocols, and the visualization of key biological pathways and workflows.
Discovery and Medicinal Chemistry
The development of Dasatinib stemmed from a program aimed at discovering potent inhibitors of Src family kinases (SFKs).[6] Through screening and structure-activity relationship (SAR) studies, a 2-aminothiazole scaffold was identified as a promising starting point. Optimization of this lead compound led to the synthesis of BMS-354825, which demonstrated potent inhibition of both Src and Abl kinases.[7]
The chemical synthesis of Dasatinib (N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide) has been described in the literature. One synthetic route involves the condensation of a chlorothiazole intermediate with 2-chloro-6-methylphenyl isocyanate, followed by a series of reactions to introduce the aminopyrimidine side chain.[7]
Mechanism of Action
Dasatinib is a multi-targeted tyrosine kinase inhibitor.[8] Its primary targets include:
-
BCR-ABL Kinase: Dasatinib potently inhibits the constitutively active BCR-ABL tyrosine kinase, the driver of CML.[4] A key feature of Dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its efficacy against many imatinib-resistant mutations.[4][9]
-
SRC Family Kinases (SFKs): Dasatinib is a potent inhibitor of SFKs, including SRC, LCK, YES, and FYN.[8] Inhibition of these kinases disrupts downstream signaling pathways involved in cell growth, proliferation, and survival.[5]
-
Other Kinases: Dasatinib also inhibits other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.[1][8]
The inhibition of these key kinases by Dasatinib leads to the disruption of multiple oncogenic signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells.
Signaling Pathway of Dasatinib Action
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking downstream signaling and promoting apoptosis.
Preclinical Development
In Vitro Studies
Dasatinib has demonstrated potent inhibitory activity against a wide range of kinases in biochemical assays.
Table 1: Kinase Inhibition Profile of Dasatinib
| Kinase Target | IC50 (nM) | Reference |
| BCR-ABL | <1.0 | [10] |
| SRC | 0.5 | [10] |
| LCK | 0.4 | [11] |
| YES | 1.1 | [12] |
| FYN | <1.1 | [12] |
| c-KIT | 79 | [12] |
| EPHA2 | - | [8] |
| PDGFRβ | - | [8] |
Dasatinib also exhibits potent anti-proliferative activity in various cancer cell lines.
Table 2: IC50 Values of Dasatinib in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 1 | [13] |
| TF-1 BCR/ABL | Erythroleukemia (BCR-ABL transfected) | 0.75 | [13] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 5.5 - 200 | [1] |
| A375 | Melanoma | 100-200 | [1] |
In Vivo Studies
Preclinical studies in animal models have demonstrated the in vivo efficacy of Dasatinib. In xenograft models using human CML cell lines, orally administered Dasatinib led to significant tumor growth inhibition and regression.[2]
Table 3: Pharmacokinetic Parameters of Dasatinib in Animal Models
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Half-life (hr) | Oral Bioavailability (%) | Reference |
| Mouse | 1.25 (oral) | - | ~3 | - | - | [14] |
| Mouse | 2.5 (oral) | - | ~3 | - | - | [14] |
| Rat | - | - | - | - | 14-34 | [15] |
| Dog | - | - | - | - | 14-34 | [15] |
| Monkey | - | - | - | - | 14-34 | [15] |
Pharmacodynamic studies in these models showed that Dasatinib treatment resulted in the inhibition of BCR-ABL and its downstream signaling pathways in tumor tissues.[14]
Clinical Development
Dasatinib has undergone extensive clinical evaluation in patients with CML and Ph+ ALL who are resistant or intolerant to imatinib. The START (Src/Abl Tyrosine kinase inhibition Activity Research Trials of dasatinib) program comprised several key clinical trials.
Table 4: Efficacy of Dasatinib in Imatinib-Resistant/Intolerant CML Patients (START Trials)
| Trial | Patient Population | N | Dosing Regimen | Key Efficacy Endpoints | Reference |
| START-C | CML-CP | 387 | 70 mg BID | MCyR: 62%, CCyR: 53%, 24-month PFS: 80% | [16] |
| START-R | CML-CP | 101 | 70 mg BID | MCyR: 53%, CCyR: 44%, 24-month PFS: Favored Dasatinib over high-dose imatinib | [5][17] |
| START-A | CML-AP | 174 | 70 mg BID | Major Hematologic Response: 64%, MCyR: 39%, 12-month PFS: 66% | [14] |
A subsequent dose-optimization study, CA180-034, established that 100 mg once daily is the optimal dose for chronic phase CML, offering a favorable balance of efficacy and safety.[8]
Table 5: 7-Year Follow-up of CA180-034 in Imatinib-Resistant/Intolerant CML-CP
| Dosing Regimen | N | Major Molecular Response (MMR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| 100 mg QD | 167 | 46% | 42% | 65% | [8] |
| 70 mg BID | 168 | 46% | 44% | 68% | [8] |
Mechanisms of Resistance
Despite the high efficacy of Dasatinib, resistance can develop. The most common mechanism of resistance is the acquisition of point mutations in the BCR-ABL kinase domain. The T315I mutation is a notable example, conferring resistance to both imatinib and dasatinib.[13][16] Other mutations, such as F317L/I and V299L, have also been associated with dasatinib resistance.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol describes a generic method for determining the IC50 of a compound against a specific kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
ATP
-
Test compound (Dasatinib) dissolved in DMSO
-
Kinase reaction buffer
-
Microplate (e.g., 384-well)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the kinase and test compound to the wells of the microplate and incubate.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction.
-
Measure the signal (e.g., luminescence for ADP-Glo assay) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS/MTT Assay)
This protocol measures the effect of a compound on the proliferation and viability of cancer cells.
Workflow for Cell Proliferation Assay
Caption: A typical workflow for a cell proliferation/viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Dasatinib stock solution in DMSO
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight.
-
Prepare serial dilutions of Dasatinib in complete medium.
-
Replace the medium in the wells with the medium containing different concentrations of Dasatinib. Include a vehicle control (DMSO).
-
Incubate the plate for 48 to 72 hours.
-
Add MTS or MTT reagent to each well and incubate for 1 to 4 hours.
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phosphorylated Kinase Targets
This protocol is used to assess the effect of a compound on the phosphorylation status of specific proteins.
Procedure:
-
Culture cells and treat with Dasatinib at the desired concentration and for the specified duration.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-BCR-ABL, phospho-CrkL).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin or total protein).
In Vivo Xenograft Model
This protocol describes a general procedure for evaluating the antitumor activity of a compound in a mouse xenograft model.
Procedure:
-
Select an appropriate immunocompromised mouse strain (e.g., SCID or NOD/SCID mice).
-
Subcutaneously inject a suspension of human cancer cells (e.g., K562 for CML) into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer Dasatinib orally at the desired dose and schedule to the treatment group. The control group receives the vehicle.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by western blotting).
Conclusion
Dasatinib (BMS-354825) represents a significant advancement in the treatment of CML and Ph+ ALL, particularly for patients who have developed resistance to imatinib. Its multi-targeted kinase inhibition profile, coupled with its ability to bind to both active and inactive conformations of the ABL kinase, provides a powerful therapeutic strategy. The extensive preclinical and clinical development of Dasatinib has not only established its efficacy and safety but has also provided valuable insights into the mechanisms of TKI action and resistance. This technical guide serves as a comprehensive resource for researchers and clinicians, summarizing the key data and methodologies that have underpinned the successful development of this important anticancer agent.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure of Dasatinib (BMS-354825) bound to activated ABL kinase domain elucidates its inhibitory activity against imatinib-resistant ABL mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K562 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. K562 Xenograft Model | Xenograft Services [xenograft.net]
- 7. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. researchgate.net [researchgate.net]
- 11. towardsdatascience.com [towardsdatascience.com]
- 12. jchps.com [jchps.com]
- 13. youtube.com [youtube.com]
- 14. Graphviz [graphviz.org]
- 15. Preclinical pharmacokinetic and pharmacodynamic evaluation of dasatinib and ponatinib for the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics [frontiersin.org]
- 17. youtube.com [youtube.com]
Preclinical Profile of BMS-351: A Selective CYP17A1 Lyase Inhibitor for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-351 is a potent, orally active, nonsteroidal inhibitor of CYP17A1 lyase, an enzyme critical in the androgen biosynthesis pathway. Developed for the potential treatment of castration-resistant prostate cancer (CRPC), this compound demonstrates high selectivity for the lyase function of CYP17A1 over its hydroxylase activity, as well as selectivity against other key steroidogenic enzymes. This selectivity profile suggests a potential for a favorable safety profile, minimizing the mineralocorticoid and glucocorticoid-related side effects associated with less selective inhibitors. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.
Mechanism of Action: Targeting Androgen Synthesis
This compound exerts its therapeutic effect by inhibiting the 17,20-lyase activity of cytochrome P450 17A1 (CYP17A1). This enzyme is a crucial control point in the production of androgens, such as testosterone, which are primary drivers of prostate cancer growth and progression. By selectively blocking this step, this compound effectively reduces the levels of androgens, thereby depriving prostate cancer cells of the essential signals for their proliferation and survival.[1]
The androgen biosynthesis pathway is a complex cascade of enzymatic reactions. This compound's targeted inhibition of CYP17A1 lyase is a key intervention point in this pathway.
Caption: Simplified Androgen Biosynthesis Pathway and the inhibitory action of this compound.
Quantitative Data
The preclinical evaluation of this compound has generated significant quantitative data, highlighting its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Species | IC50 (nM) |
| CYP17A1 Lyase | Human | 19 |
| CYP17A1 Lyase | Cynomolgus Monkey | 4 |
Data sourced from MedChemExpress, referencing Huang A, et al. (2015).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro CYP17A1 Lyase Inhibition Assay
A representative protocol for determining the in vitro inhibitory activity of this compound against CYP17A1 lyase is as follows:
-
Enzyme Source: Microsomes from cells engineered to express human or cynomolgus monkey CYP17A1.
-
Substrate: Radiolabeled 17α-hydroxypregnenolone is commonly used as a substrate for the lyase reaction.
-
Incubation: The enzyme, substrate, and varying concentrations of this compound are incubated in a suitable buffer system. The reaction is initiated by the addition of a cofactor, such as NADPH.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of a strong acid or organic solvent.
-
Product Quantification: The amount of product formed (e.g., dehydroepiandrosterone - DHEA) is quantified. This can be achieved through methods like liquid scintillation counting (for radiolabeled substrates) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: General workflow for an in vitro CYP17A1 lyase inhibition assay.
In Vivo Efficacy in Cynomolgus Monkeys
The in vivo efficacy of this compound was assessed in a castrated cynomolgus monkey model, which is a relevant preclinical model for evaluating androgen deprivation therapies.
-
Animal Model: Adult male cynomolgus monkeys were surgically castrated to remove the primary source of testosterone production (testes), thus mimicking the hormonal state of patients on androgen deprivation therapy.
-
Dosing: this compound was administered orally at a dose of 1.5 mg.[1][2]
-
Blood Sampling: Blood samples were collected at various time points before and after drug administration.
-
Biomarker Analysis: Plasma levels of testosterone and potentially other steroids (e.g., cortisol) were measured using a validated analytical method, such as LC-MS/MS.
-
Efficacy Endpoint: The primary efficacy endpoint was the reduction in circulating testosterone levels from baseline.
The study in castrated cynomolgus monkeys demonstrated a significant reduction in testosterone levels following a 1.5 mg dose of this compound, with minimal effects on glucocorticoid and mineralocorticoid levels, highlighting its selectivity.[1][2]
Selectivity Profile
A key feature of this compound is its selectivity for CYP17A1 lyase over other cytochrome P450 enzymes involved in steroidogenesis, such as CYP11B1 and CYP21A2.[1][3] Inhibition of these enzymes can lead to the accumulation of mineralocorticoids and a subsequent decrease in cortisol, necessitating co-administration of corticosteroids to manage side effects. The high selectivity of this compound suggests it may avoid these off-target effects.
Conclusion
The preclinical data for this compound strongly support its development as a potent and selective inhibitor of CYP17A1 lyase for the treatment of castration-resistant prostate cancer. Its mechanism of action, coupled with a favorable selectivity profile, suggests the potential for a differentiated therapeutic agent with an improved safety profile compared to existing therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with CRPC.
References
The Role of BMS-354825 (Dasatinib) in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-354825, also known as Dasatinib, is a potent, orally bioavailable small-molecule inhibitor of multiple tyrosine kinases. Initially developed for the treatment of chronic myeloid leukemia, its mechanism of action extends to signaling pathways implicated in the progression of solid tumors, including prostate cancer. This technical guide provides an in-depth overview of the preclinical and clinical research defining the role of Dasatinib in prostate cancer. It details the molecular targets, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and visualizes the core signaling pathways involved.
Introduction
Prostate cancer is a leading cause of cancer-related death in men. While androgen deprivation therapy is the standard of care for advanced disease, many patients eventually develop castration-resistant prostate cancer (CRPC), necessitating alternative therapeutic strategies. The Src family kinases (SFKs) are non-receptor tyrosine kinases that are frequently overexpressed and activated in prostate cancer, playing a crucial role in tumor progression, metastasis, and the development of castration resistance. Dasatinib (BMS-354825) has emerged as a promising therapeutic agent due to its potent inhibition of SFKs and other key oncogenic kinases.
Mechanism of Action
Dasatinib is a multi-targeted kinase inhibitor. Its primary mechanism of action in prostate cancer is the inhibition of Src family kinases (SFKs), including Src and Lyn.[1][2] This inhibition occurs at low nanomolar concentrations. Downstream of SFKs, Dasatinib also inhibits the phosphorylation of focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), proteins critical for cell adhesion, migration, and invasion.[1][2]
Beyond the SFK pathway, Dasatinib targets a range of other tyrosine kinases implicated in prostate cancer progression, including:
-
BCR-Abl: While the primary target in CML, its role in prostate cancer is less defined.[3][4]
-
c-Kit: A receptor tyrosine kinase involved in cell survival and proliferation.[3][4]
-
Platelet-derived growth factor receptor (PDGFRβ): Plays a role in angiogenesis and tumor growth.[3][4]
-
Ephrin type-A receptor 2 (EphA2): Involved in cell migration and invasion.[4][5]
-
Ack1 (Activated Cdc42-associated kinase 1): Phosphorylates the androgen receptor, promoting its activity in a castration-resistant setting.[6]
By inhibiting these pathways, Dasatinib disrupts key cellular processes in prostate cancer, including proliferation, survival, migration, invasion, and bone metabolism.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of Dasatinib in prostate cancer.
Table 1: In Vitro Inhibitory Activity of Dasatinib
| Target Kinase | Cell Line | IC50 Value | Reference |
| Lyn | Recombinant | 8.5 nmol/L | [1] |
| Src | Recombinant | 3.0 nmol/L | [1] |
| Bcr-Abl | - | <1.0 nM | [7] |
| c-Kit | - | 79 nM | [7] |
| PC3 (prostate cancer) | PC3 | 9.4 nM | [7] |
| DU145 (prostate cancer) | DU145 | > 1000 nM | [8] |
Table 2: Clinical Trial Efficacy of Dasatinib in Castration-Resistant Prostate Cancer (CRPC)
| Study ID | Treatment | Patient Population | Key Efficacy Endpoints | Reference |
| Phase II (Unnamed) | Dasatinib | Chemotherapy-naïve mCRPC | Disease control rate (RECIST): 67% (10/15 patients had stable disease) | [5] |
| Bone scan at 12 weeks: 16/27 patients stable, 1 improved | [5] | |||
| Improved PSA doubling time: 80.1% (29/36 patients) | [5] | |||
| ≥ 35% decrease in uNTx: 57% (21/37 patients) | [5] | |||
| CA180085 | Dasatinib | Chemotherapy-naïve mCRPC | Reduction in bone alkaline phosphatase at week 12: 60% (24/40 patients) | [3] |
| Normalization of elevated urinary N-telopeptide: 53% (8/15 patients) | [3] | |||
| Phase II (Unnamed) | Dasatinib | mCRPC post-chemotherapy | Disease control rate at 8 weeks: 18.5% (5/27 patients) | [9] |
| Partial response: 3.7% (1/27 patients) | [9] | |||
| Phase I/II | Dasatinib + Docetaxel | mCRPC | RECIST response rate: 60% | [4] |
| Disease control rate: 77% | [4] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by Dasatinib in prostate cancer.
Caption: Dasatinib's multifaceted mechanism of action in prostate cancer.
Experimental Protocols
The following are generalized protocols for key in vitro experiments to assess the activity of Dasatinib.
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of Dasatinib on purified kinases.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of Dasatinib in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing a buffer salt (e.g., Tris-HCl), MgCl₂, and other necessary co-factors.
-
Prepare a solution of the recombinant active kinase (e.g., Lyn or Src).
-
Prepare a solution of the kinase substrate.
-
Prepare a solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) or unlabeled, depending on the detection method.
-
-
Reaction Setup:
-
In a microplate, combine the kinase, substrate, and different concentrations of Dasatinib. Include a vehicle control (DMSO).
-
Pre-incubate for a short period at a controlled temperature (e.g., 30°C).
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding the ATP solution.
-
Allow the reaction to proceed for a defined time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
-
Detection and Analysis:
-
Quantify the amount of phosphorylated substrate. This can be done through various methods, such as scintillation counting for radiolabeled ATP, or using a phosphospecific antibody in an ELISA format.
-
Plot the percentage of kinase inhibition against the log concentration of Dasatinib.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Cell Proliferation/Viability Assay (MTS/MTT Assay)
This protocol measures the effect of Dasatinib on the viability and proliferation of prostate cancer cell lines.
Workflow Diagram:
Caption: Workflow for a cell proliferation/viability assay.
Methodology:
-
Cell Seeding:
-
Culture prostate cancer cell lines (e.g., DU-145, LNCaP) under standard conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Dasatinib in complete medium. Final concentrations may range from 0.1 nM to 10 µM.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of Dasatinib. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS/MTT Addition and Reading:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1 to 4 hours. For MTT assays, a solubilization step is required.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of Dasatinib to determine the IC50 value.
-
Western Blotting for Phosphoprotein Analysis
This protocol is used to assess the effect of Dasatinib on the phosphorylation of target proteins within the signaling pathway.
Methodology:
-
Cell Culture and Treatment:
-
Seed prostate cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of Dasatinib (e.g., 100 nM) for various time points (e.g., 2, 6, 24 hours). Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src, anti-phospho-FAK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein (e.g., β-actin).
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation levels.
-
Resistance Mechanisms
Despite its initial efficacy, resistance to Dasatinib can develop. The mechanisms of resistance in prostate cancer are not fully elucidated but are thought to involve:
-
Activation of bypass signaling pathways: Upregulation of alternative survival pathways can compensate for the inhibition of Src and other targeted kinases.
-
Alterations in the tumor microenvironment: Changes in the interactions between tumor cells and the surrounding stroma can reduce drug efficacy.
-
Androgen Receptor (AR) signaling alterations: While Dasatinib can inhibit AR phosphorylation by Ack1 and Src, other mechanisms of AR reactivation may emerge.[6]
Conclusion
BMS-354825 (Dasatinib) is a multi-targeted kinase inhibitor with significant preclinical and clinical activity in prostate cancer. Its ability to inhibit key signaling pathways involved in tumor growth, metastasis, and bone remodeling provides a strong rationale for its use, particularly in the context of castration-resistant disease. Further research is needed to identify predictive biomarkers to select patients most likely to respond to Dasatinib therapy and to develop strategies to overcome resistance. This guide provides a comprehensive technical overview to support ongoing research and development efforts in this area.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Long-term use of dasatinib in patients with metastatic castration-resistant prostate cancer after receiving the combination of dasatinib and docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Dasatinib inhibits site-specific tyrosine phosphorylation of androgen receptor by Ack1 and Src kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. A phase II trial of dasatinib in patients with metastatic castration-resistant prostate cancer treated previously with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Dasatinib (BMS-354825): A Comprehensive Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Dasatinib, also known as BMS-354825, is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1] Initially developed as a dual SRC/ABL kinase inhibitor, its clinical efficacy in treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) has established it as a critical therapeutic agent.[1][2] This technical guide provides an in-depth overview of the selectivity profile of Dasatinib, complete with quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows.
Kinase Selectivity Profile
Dasatinib is a multi-targeted kinase inhibitor, demonstrating high potency against the BCR-ABL fusion protein and the SRC family of kinases.[1][3] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy against many imatinib-resistant BCR-ABL mutants.[4] Beyond its primary targets, Dasatinib exhibits inhibitory activity against a range of other kinases, including c-KIT, ephrin receptors, and platelet-derived growth factor receptor (PDGFR) β.[1][5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib against a panel of kinases, compiled from various in vitro kinase assays. These values highlight the promiscuous nature of Dasatinib's inhibitory activity, which accounts for both its therapeutic effects and potential off-target toxicities.
| Kinase Target | IC50 (nM) | Notes |
| Primary Targets | ||
| ABL | <1 - 9 | [6][7] |
| SRC | 0.5 - 16 | [6] |
| LYN | 0.5 - 16 | [8] |
| FYN | 0.5 - 16 | [2] |
| YES | 0.5 - 16 | [1] |
| Other Significant Targets | ||
| c-KIT | 79 | [9] |
| PDGFRβ | - | [1] |
| EphA2 | - | [1] |
| Selected Off-Targets | ||
| Csk | 4.4 - 7 | [10] |
| p38α | - | [11] |
| BTK | - | [12] |
| TEC | - | [13] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and substrate used.[6]
Experimental Protocols
The determination of Dasatinib's selectivity profile relies on a variety of robust experimental methodologies. Below are detailed protocols for key assays cited in the literature.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay quantifies the inhibitory activity of Dasatinib by measuring the amount of ADP produced during a kinase reaction. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.[6]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
Dasatinib (or other test compounds)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well white, opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of Dasatinib in a suitable kinase reaction buffer. A vehicle control (e.g., DMSO) should also be included.[6]
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted Dasatinib or vehicle control to the wells of a 384-well plate.[1]
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.[1]
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the kinase-specific substrate.[1]
-
Incubate the plate for 60 minutes at 30°C.[1]
-
-
Signal Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[1]
-
Incubate the plate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[1]
-
Incubate the plate for 30-60 minutes at room temperature, protected from light.[1]
-
-
Data Acquisition and Analysis:
Cell-Based Proliferation/Viability Assay (MTS/MTT Assay)
This colorimetric assay measures the effect of Dasatinib on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Dasatinib
-
Complete cell culture medium
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.[14]
-
-
Drug Treatment:
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[14]
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 1 to 4 hours at 37°C.[14]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Phosphorylated Kinase Targets
This technique is used to assess the effect of Dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins, providing insight into its mechanism of action within the cellular context.
Materials:
-
Cancer cell line of interest
-
6-well plates or culture dishes
-
Dasatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-SRC, anti-total-SRC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer:
-
Antibody Incubation:
-
Detection and Analysis:
Signaling Pathways Inhibited by Dasatinib
Dasatinib exerts its therapeutic effects by inhibiting key signaling cascades involved in cell proliferation, survival, migration, and adhesion. The primary signaling pathways affected by Dasatinib include those downstream of BCR-ABL and SRC family kinases.
BCR-ABL Signaling Pathway
In CML, the constitutively active BCR-ABL tyrosine kinase drives the activation of multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[17] Dasatinib effectively inhibits BCR-ABL autophosphorylation, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.[18]
SRC Family Kinase Signaling Pathway
SRC family kinases play crucial roles in various cellular processes, including cell adhesion, migration, and invasion.[8] Dasatinib's inhibition of SRC kinases leads to the dephosphorylation of downstream targets such as focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS), resulting in the suppression of cell motility and invasion.[8][19]
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. benchchem.com [benchchem.com]
- 15. Dasatinib (#9052) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 16. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BMS-351, a Selective CYP17A1 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to BMS-351, a potent and selective nonsteroidal inhibitor of CYP17A1 lyase. The information is intended to support research and development efforts in the field of oncology, particularly for castration-resistant prostate cancer (CRPC).
Core Compound Details: this compound
This compound, with the CAS number 1370001-71-0 , is a novel small molecule investigated for its therapeutic potential in hormone-dependent cancers.[1][2][3][4] Its systematic IUPAC name is 4-(4-methylpyridin-3-yl)-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and interpretation of experimental results.
| Property | Value |
| CAS Number | 1370001-71-0 |
| Molecular Formula | C15H12F3N3 |
| Molecular Weight | 291.28 g/mol |
| Exact Mass | 291.0983 |
| Appearance | Solid |
| Boiling Point | 404.5 ± 55.0 °C at 760 mmHg |
| Flash Point | 198.4 ± 31.5 °C |
| Density | 1.3 ± 0.1 g/cm³ |
Mechanism of Action and Therapeutic Rationale
This compound is a potent and selective inhibitor of the lyase activity of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2][3][5][6] CYP17A1 possesses dual enzymatic functions: a 17α-hydroxylase activity and a 17,20-lyase activity.[7] While the hydroxylase activity is involved in the production of glucocorticoids, the lyase activity is essential for the synthesis of androgens.[7] In castration-resistant prostate cancer, the continued production of androgens in the adrenal glands and within the tumor microenvironment drives disease progression.
By selectively inhibiting the 17,20-lyase function, this compound aims to reduce androgen levels without significantly affecting glucocorticoid synthesis, a limitation of earlier non-selective CYP17A1 inhibitors which often necessitate co-administration of corticosteroids to manage adrenal insufficiency.[1][6] This targeted approach is anticipated to offer a more favorable safety profile.[1]
Below is a diagram illustrating the steroidogenesis pathway and the specific point of inhibition by this compound.
Caption: Steroidogenesis pathway showing the dual activities of CYP17A1 and the selective inhibition of the 17,20-lyase activity by this compound.
Efficacy and Selectivity Data
In vitro studies have demonstrated the potent and selective inhibitory activity of this compound. The following table summarizes the key quantitative data.
| Target | Species | IC50 (nM) | Notes |
| CYP17A1 Lyase | Human | 19 | [5] |
| CYP17A1 Lyase | Cynomolgus Monkey | 4 | [5] |
| CYP11B1 | Human & Cynomolgus | >7500 | High selectivity over aldosterone synthase. |
| CYP21A2 | Human & Cynomolgus | >7500 | High selectivity over 21-hydroxylase. |
The high IC50 values against CYP11B1 and CYP21A2 underscore the remarkable selectivity of this compound, suggesting a lower potential for off-target effects related to mineralocorticoid and glucocorticoid synthesis.[2][3]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro CYP17A1 Lyase Activity Assay
The inhibitory activity of this compound on CYP17A1 lyase was determined using a recombinant human enzyme system.
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH-P450 reductase
-
Cytochrome b5
-
17α-Hydroxyprogesterone (substrate)
-
This compound (test compound)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH
Procedure:
-
A reaction mixture is prepared containing CYP17A1, NADPH-P450 reductase, and cytochrome b5 in a potassium phosphate buffer.
-
This compound, at varying concentrations, is pre-incubated with the enzyme mixture.
-
The enzymatic reaction is initiated by the addition of the substrate, 17α-hydroxyprogesterone, and NADPH.
-
The reaction is allowed to proceed at 37°C for a specified time.
-
The reaction is terminated, and the product (androstenedione) is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Pharmacodynamic Study in Cynomolgus Monkeys
To assess the in vivo activity of this compound, a pharmacodynamic study was conducted in castrated cynomolgus monkeys, a relevant preclinical model.
Study Design:
-
Animals: Castrated male cynomolgus monkeys.
-
Treatment: this compound administered orally.
-
Dosage: A specific dose, for instance 1.5 mg/kg, was administered.[6]
-
Sample Collection: Blood samples were collected at various time points post-dosing.
-
Analysis: Serum levels of testosterone and cortisol were measured to assess the effect on androgen production and potential impact on glucocorticoid levels.
The results from such studies are crucial for establishing proof-of-concept and for guiding dose selection in subsequent clinical trials.
The following diagram outlines a generalized workflow for the preclinical evaluation of a CYP17A1 inhibitor like this compound.
Caption: A representative experimental workflow for the preclinical development of a CYP17A1 inhibitor.
Conclusion
This compound is a promising preclinical candidate for the treatment of castration-resistant prostate cancer.[1] Its high potency and exceptional selectivity for the lyase activity of CYP17A1 offer the potential for a superior therapeutic window compared to less selective agents. The data presented in this guide provide a solid foundation for further research and development of this compound. The detailed experimental protocols serve as a valuable resource for scientists working to build upon these findings.
References
- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CYP17A1 lyase inhibitor | Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | nonsteroidal CYP17A1 lyase inhibitor | CAS# 1370001-71-0 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP17A1 - Wikipedia [en.wikipedia.org]
Target Validation of BMS-351 in Castration-Resistant Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-351 is a potent and selective nonsteroidal inhibitor of cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1][2] This document provides a comprehensive technical guide on the target validation of this compound, specifically focusing on its potential application in the treatment of castration-resistant prostate cancer (CRPC). CRPC is an advanced form of prostate cancer that progresses despite androgen deprivation therapy, often driven by intratumoral androgen synthesis. By selectively inhibiting the 17,20-lyase activity of CYP17A1, this compound aims to abrogate this androgen production, thereby impeding tumor growth.
Molecular Target: CYP17A1 Lyase
The molecular target of this compound is the 17,20-lyase function of CYP17A1. This enzyme catalyzes the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone and dihydrotestosterone (DHT). In the context of CRPC, upregulation of CYP17A1 in the adrenal glands, and even within the tumor microenvironment, contributes to the persistent androgen receptor signaling that fuels cancer progression. This compound was designed to be a selective inhibitor of the lyase activity over the 17α-hydroxylase activity of CYP17A1, as well as other key steroidogenic enzymes like CYP11B1 and CYP21A2, to minimize off-target effects on cortisol and aldosterone synthesis.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | IC50 (nM) | Selectivity (Hydroxylase/Lyase Ratio) | Reference |
| CYP17A1 Lyase Activity | Human | 19 | 10 | [1] |
| Cynomolgus Monkey | 4 | - | [1] | |
| CYP17A1 Hydroxylase Activity | Human | 190 | - | [1] |
| CYP11B1 Inhibition | - | >10,000 | - | [1] |
| CYP21A2 Inhibition | - | >10,000 | - | [1] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Castrated Cynomolgus Monkeys
| Compound | Dose | Route of Administration | Effect on Testosterone Levels | Reference |
| This compound | 1.5 mg/kg | - | Remarkable reduction | [1][2] |
Specific percentage of testosterone reduction was not detailed in the available literature.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Androgen Synthesis and Inhibition by this compound
Caption: Androgen synthesis pathway and the inhibitory action of this compound on CYP17A1 lyase.
Experimental Workflow for In Vitro CYP17A1 Lyase Inhibition Assay
Caption: Generalized workflow for determining the in vitro inhibitory activity of this compound.
Experimental Protocols
Detailed experimental protocols for the specific this compound studies are not publicly available. However, based on standard methodologies, the following provides an overview of the likely protocols used.
In Vitro CYP17A1 Enzymatic Assay
-
Objective: To determine the IC50 of this compound against CYP17A1 lyase and hydroxylase activities.
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with P450 reductase in a suitable expression system (e.g., insect cells).
-
Substrate: For lyase activity, radiolabeled 17α-hydroxypregnenolone (e.g., [³H]-17α-hydroxypregnenolone) is commonly used. For hydroxylase activity, radiolabeled pregnenolone is used.
-
Procedure:
-
A reaction mixture containing the recombinant enzyme, cytochrome b5 (which enhances lyase activity), and a buffer system is prepared.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is initiated by the addition of the radiolabeled substrate and NADPH.
-
The mixture is incubated at 37°C for a specified time.
-
The reaction is terminated, and the steroid products are extracted.
-
The products are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of radiolabeled product is quantified using liquid scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
-
In Vivo Pharmacodynamic Study in Cynomolgus Monkeys
-
Objective: To evaluate the effect of this compound on circulating testosterone levels.
-
Animal Model: Castrated male cynomolgus monkeys are used as they possess an adrenal axis similar to humans for androgen production.
-
Procedure:
-
Animals are administered this compound at a specified dose (e.g., 1.5 mg/kg).[1]
-
Blood samples are collected at various time points post-administration.
-
Serum is separated and stored for analysis.
-
Serum testosterone levels are quantified using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The percentage reduction in testosterone from baseline is calculated.
-
CRPC Xenograft Model for Efficacy Studies (General Protocol)
-
Objective: To assess the anti-tumor efficacy of this compound in a CRPC model.
-
Cell Lines: Human CRPC cell lines such as LNCaP-derived C4-2 or VCaP are commonly used.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Procedure:
-
CRPC cells are subcutaneously injected into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are castrated to mimic the androgen-deprived environment of CRPC.
-
Once tumors regrow, confirming castration resistance, animals are randomized into treatment and vehicle control groups.
-
This compound is administered daily via a suitable route (e.g., oral gavage).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated by comparing the tumor volumes/weights of the treated group to the control group.
-
Clinical Development Status and Conclusion
While the preclinical data for this compound demonstrated a promising profile as a selective CYP17A1 lyase inhibitor, its progression into clinical trials for CRPC is not evident in the public domain. A review of Bristol Myers Squibb's pipeline from the period following the publication of the preclinical data does not explicitly mention this compound.[1] Instead, the company has advanced other novel agents for prostate cancer. This suggests that the clinical development of this compound may have been discontinued for strategic or other reasons.
References
Unraveling the Molecular Embrace: A Technical Guide to BMS-351's Interaction with CYP17A1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the binding mechanism of BMS-351, clinically known as abiraterone, to its target, Cytochrome P450 17A1 (CYP17A1). Abiraterone is a cornerstone in the treatment of castration-resistant prostate cancer, and a precise understanding of its interaction with CYP17A1 is paramount for the development of next-generation therapeutics. This document provides a comprehensive overview of the binding site, quantitative interaction data, detailed experimental methodologies, and visual representations of the associated pathways and workflows.
Executive Summary
Abiraterone, the active metabolite of the prodrug abiraterone acetate, is a potent and specific inhibitor of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[1][2] By inhibiting both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1, abiraterone effectively halts the production of androgens that fuel the growth of prostate cancer.[3][4] The binding of abiraterone to CYP17A1 is a well-characterized interaction, with the crystal structure of the complex revealing a direct coordination of the inhibitor's pyridine nitrogen to the heme iron within the enzyme's active site.[5][6] This guide delves into the specifics of this interaction, providing the detailed data and methodologies essential for researchers in the field.
Data Presentation: Quantitative Analysis of Abiraterone-CYP17A1 Binding
The following table summarizes the key quantitative data describing the binding affinity and inhibitory potency of abiraterone against CYP17A1.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 201 ± 1 nM | Human | Progesterone 17α-hydroxylation | [6] |
| Kd | <100 nM | Human | Spectral binding assay | [6] |
| Ki * | 0.39 nM | Human | Slow-tight binding inhibition assay | [5][7] |
Note: Ki represents the inhibition constant for the final high-affinity CYP17A1-abiraterone complex, as abiraterone is a slow, tight-binding inhibitor.[5]
The Binding Site: A Detailed Look at the Molecular Interface
The crystal structure of human CYP17A1 in complex with abiraterone (PDB ID: 3RUK) provides a high-resolution view of the binding site.[8][9] Abiraterone binds in the active site of the enzyme, with its steroid core oriented towards the F and G helices.[4] The primary interactions are:
-
Heme Coordination: The nitrogen atom of abiraterone's pyridine ring forms a coordinate bond with the heme iron, a characteristic of Type II inhibitors.[6] This direct interaction is crucial for the potent inhibition of the enzyme's catalytic activity.
-
Hydrogen Bonding: The 3β-hydroxyl group of abiraterone forms a hydrogen bond with the side chain of Asparagine 202 (N202) located in the F helix.[5][6]
-
Hydrophobic Interactions: The planar α-face of the abiraterone steroid nucleus packs against the I helix, engaging in hydrophobic interactions with residues such as Glycine 301 (G301) and Alanine 302 (A302) .[6]
-
A Second Binding Site: Studies have suggested the presence of a second, peripheral binding site for abiraterone near the F/G loop.[10] The binding of a second inhibitor molecule at this site may explain the observed mixed competitive/noncompetitive inhibition kinetics.[10]
Signaling Pathway: Inhibition of Androgen Biosynthesis
CYP17A1 is a pivotal enzyme in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively. These are precursors for the synthesis of testosterone and dihydrotestosterone (DHT), which are potent activators of the androgen receptor. By inhibiting CYP17A1, abiraterone disrupts this pathway, leading to a significant reduction in androgen levels.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the binding of abiraterone to CYP17A1.
X-ray Crystallography of the CYP17A1-Abiraterone Complex (PDB: 3RUK)
The determination of the crystal structure of CYP17A1 in complex with abiraterone was a landmark achievement in understanding its mechanism of action.[6]
1. Protein Expression and Purification:
-
A truncated version of human CYP17A1, with the N-terminal transmembrane helix removed, was expressed in Escherichia coli.
-
The protein was solubilized from the bacterial membranes using a detergent.
-
Purification was achieved through a combination of chromatography techniques, likely including nickel-affinity chromatography (due to a His-tag) and size-exclusion chromatography.
2. Crystallization:
-
The purified CYP17A1 protein was co-crystallized with abiraterone.
-
Crystallization conditions were optimized by screening various precipitants, buffers, and additives using vapor diffusion methods (hanging or sitting drop).
3. Data Collection and Structure Determination:
-
X-ray diffraction data were collected from the protein crystals at a synchrotron source.
-
The structure was solved using molecular replacement, with a homologous protein structure as a search model.
-
The model was refined against the diffraction data to yield the final structure.
References
- 1. Prostate cancer androgen biosynthesis relies solely on CYP17A1 downstream metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pure.eur.nl [pure.eur.nl]
- 4. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Slow-, Tight-Binding Inhibition of CYP17A1 by Abiraterone Redefines Its Kinetic Selectivity and Dosing Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. 3RUK: Human Cytochrome P450 CYP17A1 in complex with Abiraterone [ncbi.nlm.nih.gov]
- 10. DSpace [kuscholarworks.ku.edu]
Methodological & Application
In Vitro Assay Protocols for the CYP17A1 Lyase Inhibitor BMS-351
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-351 is a potent and selective, non-steroidal inhibitor of Cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] Specifically, this compound targets the 17,20-lyase activity of CYP17A1, which is a key step in the production of androgens that fuel the growth of castration-resistant prostate cancer (CRPC). Its high selectivity for the lyase activity over the hydroxylase activity of CYP17A1, as well as over other steroidogenic enzymes, suggests a potential for a more favorable side effect profile compared to less selective inhibitors. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of this compound against CYP17A1 and its selectivity over other cytochrome P450 enzymes.
| Target Enzyme | Test System | IC50 (nM) | Selectivity vs. Other CYPs | Reference |
| Human CYP17A1 (lyase) | Recombinant Human Enzyme | 19 | - | --INVALID-LINK-- |
| Cynomolgus Monkey CYP17A1 (lyase) | Recombinant Monkey Enzyme | 4 | - | [this compound |
| Human CYP17A1 (hydroxylase) | Recombinant Human Enzyme | >1000 | ~50-fold selective for lyase | --INVALID-LINK-- |
| Human CYP21A2 | Recombinant Human Enzyme | >10,000 | Highly Selective | [this compound |
| Human CYP11B1 | Recombinant Human Enzyme | >10,000 | Highly Selective | [this compound |
Signaling Pathway
CYP17A1 is a key enzyme in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone into androgens and estrogens. The following diagram illustrates the central role of CYP17A1.
Experimental Protocols
Recombinant Human CYP17A1 Lyase Inhibition Assay
This biochemical assay measures the ability of a test compound to inhibit the 17,20-lyase activity of recombinant human CYP17A1. The activity is monitored by the conversion of a radiolabeled substrate.
Workflow Diagram:
References
Application Notes and Protocols for Dasatinib (BMS-354825) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasatinib, also known as BMS-354825, is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases.[1][2] It is a dual inhibitor of both SRC family kinases (SRC, LCK, YES, FYN) and ABL kinase.[2][3] Dasatinib is primarily recognized for its efficacy against the BCR-ABL fusion protein, which is characteristic of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[1][4][5] Unlike its predecessor imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase domain, enabling it to overcome resistance in many cases.[1][4][5] Beyond BCR-ABL and SRC, dasatinib also demonstrates inhibitory activity against other kinases such as c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ) at nanomolar concentrations.[1][4] These application notes provide detailed protocols for common cell-based assays to evaluate the efficacy and mechanism of action of dasatinib.
Mechanism of Action and Signaling Pathways
Dasatinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, migration, and invasion. The primary target, the BCR-ABL oncoprotein, drives unregulated proliferation and survival of cancer cells by activating a cascade of downstream signaling pathways.[5] Dasatinib effectively blocks this aberrant activity. Furthermore, its inhibition of SRC family kinases, which are often overexpressed in various cancers, contributes to its anti-tumor effects by suppressing pathways related to cell adhesion, migration, and invasion.[6][7]
Key signaling pathways modulated by dasatinib include:
-
JAK-STAT Pathway: Dasatinib has been shown to block the phosphorylation and activation of STAT5, a downstream target of BCR-ABL and SRC family kinases.[3] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, thereby inducing apoptosis in cancer cells.[3][8]
-
PI3K-Akt Pathway: This crucial survival pathway is also inhibited by dasatinib treatment, leading to decreased cell viability.[9][10]
-
MAPK (ERK) Pathway: Dasatinib can inhibit the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[10][11][12]
-
Focal Adhesion Signaling: By inhibiting SRC family kinases, dasatinib disrupts focal adhesion kinase (FAK) and Crk-associated substrate (p130CAS) signaling, which is critical for cell adhesion, migration, and invasion.[6]
Below is a diagram illustrating the primary signaling pathways affected by Dasatinib.
Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.
Quantitative Data
The inhibitory concentration 50 (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of dasatinib in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| Ba/F3 | Murine Pro-B Cells | <1 |
| K562 | Chronic Myeloid Leukemia | <1 |
| C643 | Thyroid Cancer | ~19-1250 |
| TPC1 | Thyroid Cancer | ~19-1250 |
| BCPAP | Thyroid Cancer | ~19-1250 |
| SW1736 | Thyroid Cancer | ~19-1250 |
| K1 | Thyroid Cancer | >1250 |
| DU145 | Prostate Cancer | ~1000 |
| U87 | Glioblastoma | ~1000 |
| HTLA-230 | Neuroblastoma | <1000 |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (MTT/MTS Assay)
This protocol describes a colorimetric assay to measure the effect of dasatinib on cell viability.
Caption: Workflow for a cell proliferation/viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Dasatinib (stock solution in DMSO, e.g., 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1] Incubate overnight at 37°C in a 5% CO2 incubator.[1]
-
Drug Treatment: Prepare serial dilutions of dasatinib in complete medium from the stock solution. Typical final concentrations range from 0.1 nM to 10 µM.[1] Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of dasatinib. Include wells with medium and DMSO as a vehicle control.[1]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[1]
-
MTT/MTS Addition: Add 20 µL of MTS reagent or 10 µL of MTT reagent (5 mg/mL) to each well.[1]
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. For MTT assays, a solubilization step (e.g., adding 100 µL of DMSO or solubilization buffer) is required after this incubation.[1]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle control wells (representing 100% viability) and plot the results to determine the IC50 value.[1]
Protocol 2: Western Blotting for Phosphorylated Kinase Targets
This protocol is used to assess the effect of dasatinib on the phosphorylation status of its target kinases and downstream signaling proteins.
Caption: Workflow for Western blotting analysis.
Materials:
-
Cancer cell line of interest
-
Dasatinib
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SRC, anti-SRC, anti-phospho-STAT5, anti-STAT5, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Treat the cells with dasatinib at the desired concentrations for the specified duration (e.g., 2, 6, or 24 hours).[1] Include a vehicle control (DMSO).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer.[1] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[1] Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and boil for 5 minutes.[1] Load the samples onto an SDS-PAGE gel and run to separate the proteins by size. Transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[1] Wash the membrane three times with TBST.[1] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane three times with TBST.[1] Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analysis: Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and the control.
Protocol 3: Cell Migration/Invasion Assay (Transwell Assay)
This protocol measures the effect of dasatinib on the migratory or invasive capacity of cancer cells.
Caption: Workflow for a transwell cell migration/invasion assay.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (e.g., 8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with chemoattractant, e.g., 10% FBS)
-
Dasatinib
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal violet stain (0.5%)
Procedure:
-
Preparation of Inserts: For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify.[1] For migration assays, this step is omitted.[1]
-
Cell Seeding: Harvest cells that have been serum-starved for 12-24 hours.[1] Resuspend the cells in serum-free medium containing dasatinib at the desired concentration and seed them into the upper chamber of the transwell insert.[1]
-
Assay Setup: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[1]
-
Incubation: Incubate the plate for 12 to 48 hours at 37°C in a 5% CO2 incubator.[1]
-
Staining: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with 0.5% crystal violet for 20 minutes.[1]
-
Quantification: Wash the inserts with water and allow them to air dry.[1] Image the stained cells using a microscope and count the number of migrated cells in several random fields of view.[1] The results are typically expressed as the percentage of migration/invasion relative to the vehicle control.[1]
Conclusion
Dasatinib is a versatile and potent multi-targeted kinase inhibitor with significant anti-cancer properties. The protocols provided in these application notes offer a solid foundation for researchers to investigate the effects of dasatinib on cell proliferation, signaling pathways, and cell motility in various cancer models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of dasatinib's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Dasatinib: BMS 354825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 6. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dasatinib (BMS-354825) tyrosine kinase inhibitor suppresses invasion and induces cell cycle arrest and apoptosis of head and neck squamous cell carcinoma and non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Frontiers | Therapeutic targets and signaling mechanisms of dasatinib activity against radiation skin ulcer [frontiersin.org]
- 10. Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of BMS-351 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of BMS-351, a potent and selective nonsteroidal CYP17A1 lyase inhibitor. The protocol includes necessary calculations, safety precautions, and a summary of the compound's relevant physicochemical properties.
Introduction
This compound is a selective and reversible inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway.[1] Due to its role in reducing androgen levels, this compound is a compound of interest in the research of castration-resistant prostate cancer.[2][3] Accurate and consistent preparation of stock solutions is fundamental to ensuring reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solvating power for organic molecules.[1][4][5][6][7] This protocol outlines the standardized procedure for preparing a 10 mM stock solution of this compound in DMSO.
Mechanism of Action
This compound selectively inhibits the lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme. This enzyme is crucial for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors for testosterone synthesis. By blocking this step, this compound effectively reduces the production of androgens.
References
- 1. This compound | CYP17A1 lyase inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gchemglobal.com [gchemglobal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for BMS-351 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-351 is a potent and selective, non-steroidal inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway.[1][2][3] Its high selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1, as well as its selectivity against other steroidogenic enzymes like CYP21A2 and CYP11B1, makes it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC).[1] The objective of these application notes is to provide a comprehensive overview of the administration of this compound in animal models, based on available preclinical data, to guide researchers in designing their in vivo studies.
Quantitative Data Summary
The primary in vivo efficacy data for this compound comes from a study in castrated cynomolgus monkeys. The results of this study are summarized in the table below.
| Animal Model | Compound | Dose | Administration Route | Key Findings | Reference |
| Castrated Cynomolgus Monkeys | This compound | 1.5 mg | Not Specified (likely oral) | Remarkable reduction in testosterone levels with minimal glucocorticoid and mineralocorticoid perturbation. | [1][4] |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the 17,20-lyase activity of the cytochrome P450 17A1 (CYP17A1) enzyme. This enzyme is a key player in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone into androgens. By selectively blocking this step, this compound reduces the production of testosterone and other androgens that fuel the growth of prostate cancer.
References
- 1. Cynomolgus Monkey as an Emerging Animal Model to Study Drug Transporters: In Vitro, In Vivo, In Vitro-to-In Vivo Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for BMS-351 in Androgen Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-351 is a potent, reversible, and selective nonsteroidal inhibitor of the cytochrome P450 17A1 (CYP17A1) enzyme, a critical regulator of androgen biosynthesis.[1][2] It exhibits significant selectivity for the 17,20-lyase activity of CYP17A1 over the 17α-hydroxylase activity. This selective inhibition is advantageous as it preferentially blocks the synthesis of androgens, such as testosterone, while having a lesser impact on the production of glucocorticoids, potentially minimizing side effects associated with non-selective CYP17A1 inhibition.[2][3][4] These characteristics make this compound a valuable research tool for studying androgen synthesis pathways and a potential candidate for the development of therapies for androgen-dependent pathologies, such as castration-resistant prostate cancer (CRPC).[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
Mechanism of Action
Androgen synthesis is a multi-step process that begins with cholesterol. The CYP17A1 enzyme plays a pivotal dual role in this pathway. Initially, its 17α-hydroxylase activity converts pregnenolone and progesterone into their 17α-hydroxylated intermediates. Subsequently, its 17,20-lyase activity cleaves the C17-20 bond of these intermediates to produce dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone. This compound selectively targets the 17,20-lyase function, thereby inhibiting the production of androgen precursors.
Data Presentation
The inhibitory activity of this compound has been quantified against CYP17A1 from different species and its selectivity has been assessed against other key steroidogenic enzymes.
| Target Enzyme | Species | IC50 (nM) | Notes |
| CYP17A1 Lyase | Human | 19 | Primary target activity. |
| CYP17A1 Lyase | Cynomolgus Monkey | 4 | Potent inhibition in a relevant preclinical model. |
| CYP17A1 Hydroxylase | Human | ~190 | Demonstrates approximately 10-fold selectivity for lyase over hydroxylase activity. |
| CYP11B1 | Human | >10,000 | Low activity against this enzyme reduces the risk of affecting cortisol synthesis. |
| CYP21A2 | Human | >10,000 | Minimal inhibition, suggesting a lower potential for mineralocorticoid-related side effects. |
Data compiled from Huang A, et al. ACS Med Chem Lett. 2015;7(1):40-45.[2]
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound. These are based on established methodologies for testing CYP17A1 inhibitors.
In Vitro CYP17A1 Lyase Inhibition Assay
This protocol describes a method to determine the IC50 of this compound against the lyase activity of human CYP17A1 using a recombinant enzyme system.
Materials:
-
Recombinant human CYP17A1
-
Recombinant human Cytochrome P450 Reductase (POR)
-
Recombinant human Cytochrome b5
-
[³H]-17α-hydroxypregnenolone (substrate)
-
This compound
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Scintillation fluid and vials
-
96-well plates
Procedure:
-
Prepare Reagent Mix: In a potassium phosphate buffer, prepare a master mix containing recombinant human CYP17A1, POR, and cytochrome b5. The optimal molar ratio of CYP17A1:POR:cytochrome b5 should be determined empirically but is typically around 1:2:2.
-
Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO to create a range of concentrations for IC50 determination (e.g., from 1 µM to 0.1 nM).
-
Assay Plate Setup: To the wells of a 96-well plate, add the this compound dilutions. Include vehicle control (DMSO) and no-enzyme control wells.
-
Enzyme Addition: Add the reagent mix containing the enzymes to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding a solution containing [³H]-17α-hydroxypregnenolone and NADPH to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a suitable stop solution (e.g., a strong acid or organic solvent).
-
Product Separation and Detection: The product of the lyase reaction, [³H]-DHEA, can be separated from the substrate by methods such as thin-layer chromatography (TLC) or solid-phase extraction. The radioactivity of the product is then quantified using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Evaluation of Androgen Suppression in a Cynomolgus Monkey Model
This protocol outlines a procedure to assess the in vivo efficacy of this compound in reducing testosterone levels in castrated male cynomolgus monkeys, a model that relies on adrenal androgen production.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Castrated adult male cynomolgus monkeys
-
Equipment for oral gavage
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
LC-MS/MS system for testosterone quantification
Procedure:
-
Animal Acclimation: Allow the castrated male cynomolgus monkeys to acclimate to the housing conditions.
-
Dose Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 1.5 mg/kg dose).
-
Baseline Blood Collection: Prior to dosing, collect a baseline blood sample from each animal.
-
Dosing: Administer this compound orally via gavage.
-
Serial Blood Collection: Collect blood samples at multiple time points post-dose (e.g., 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Plasma Storage: Store the plasma samples at -80°C until analysis.
-
Testosterone Quantification: Analyze the testosterone levels in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation, liquid-liquid or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection.
-
Data Analysis: Calculate the percentage change in testosterone levels from baseline at each time point for each animal. Evaluate the overall reduction in testosterone and the duration of the effect.
Experimental Workflow
The evaluation of a novel androgen synthesis inhibitor like this compound typically follows a structured workflow, from initial in vitro characterization to in vivo proof-of-concept.
References
- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACS Medicinal Chemistry Letters: Technology Notes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-354825 (Dasatinib) in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of BMS-354825, also known as Dasatinib, in prostate cancer research, with a focus on the LNCaP and VCaP cell lines. Dasatinib is a potent oral inhibitor of multiple tyrosine kinases, most notably the Src family kinases (SFKs) and BCR-ABL.[1] In the context of prostate cancer, aberrant Src signaling has been implicated in disease progression, metastasis, and androgen-independent growth.[2] Dasatinib's ability to interfere with these critical pathways makes it a valuable tool for investigating prostate cancer biology and a potential therapeutic agent.[3][4]
The androgen-sensitive LNCaP and VCaP cell lines are widely used preclinical models for human prostate cancer. LNCaP was derived from a lymph node metastasis, while VCaP originated from a vertebral metastasis. Both cell lines are crucial for studying the molecular mechanisms of prostate cancer progression and for evaluating the efficacy of novel therapeutic compounds.
Note on Compound Nomenclature: The designation "BMS-351" has been associated with both a Src family kinase inhibitor (more commonly known as Dasatinib or BMS-354825) and a CYP17A1 lyase inhibitor. This document focuses on the Src kinase inhibitor, Dasatinib (BMS-354825), due to the availability of research on its application in prostate cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative effects of Dasatinib (BMS-354825) on various prostate cancer cell lines. Data for VCaP cells is limited in the reviewed literature; therefore, data from other commonly used prostate cancer cell lines (PC-3 and DU-145) have been included for comparison.
Table 1: IC50 Values of Dasatinib in Prostate Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| LNCaP | Prostate Adenocarcinoma | Proliferation | >1000 | [5] |
| DU145 | Prostate Carcinoma | Proliferation | >1000 | [5] |
| PC-3 | Prostate Adenocarcinoma | Proliferation | Not specified | |
| MDA-MB-231 | Breast Cancer (for comparison) | Proliferation | 5.5 - 200 | [5] |
Table 2: Effects of Dasatinib on Prostate Cancer Cell Migration and Invasion
| Cell Line | Assay | Treatment Concentration (nM) | Observed Effect | Reference |
| LNCaP | Migration & Invasion | Not specified | Significant reduction | [3] |
| DU145 | Migration | 100 | Effective reduction | [5] |
| PC-3 | Migration & Invasion | Not specified | Significant reduction | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Inhibited by Dasatinib in Prostate Cancer
Dasatinib exerts its effects by inhibiting Src family kinases, which are key regulators of multiple downstream signaling pathways involved in cell adhesion, migration, and invasion. The inhibition of Src leads to the reduced phosphorylation and activation of downstream effectors such as Focal Adhesion Kinase (FAK), p130CAS, Paxillin, STAT3, and Akt.[3][6]
Caption: Dasatinib inhibits Src kinase, blocking downstream signaling pathways involved in cell migration, invasion, and adhesion.
Experimental Workflow for Assessing Dasatinib's Efficacy
The following diagram outlines a typical workflow for evaluating the effects of Dasatinib on prostate cancer cell lines.
Caption: General workflow for studying the effects of Dasatinib on prostate cancer cells.
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (MTS Assay)
This protocol is for determining the effect of Dasatinib on the proliferation and viability of prostate cancer cell lines.
Materials:
-
LNCaP or VCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Dasatinib (BMS-354825) stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of Dasatinib in complete medium. Final concentrations may range from 0.1 nM to 10 µM.[5]
-
Include a vehicle control (DMSO) at the same concentration as the highest Dasatinib concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Dasatinib or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTS Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot cell viability against the logarithm of the Dasatinib concentration to determine the IC50 value.
-
Protocol 2: Transwell Migration and Invasion Assay
This protocol measures the effect of Dasatinib on the migratory and invasive capacity of prostate cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with 10% FBS as a chemoattractant)
-
Dasatinib
-
Cotton swabs
-
Methanol (for fixing)
-
0.5% Crystal Violet stain
-
Microscope
Procedure:
-
Preparation of Inserts:
-
For invasion assays: Thaw Matrigel on ice. Dilute with cold serum-free medium and coat the top of the transwell membrane with a thin layer. Allow it to solidify at 37°C for at least 30 minutes.[5]
-
For migration assays: This step is omitted.
-
-
Cell Seeding:
-
Serum-starve cells for 12-24 hours.
-
Harvest and resuspend the cells in serum-free medium containing the desired concentration of Dasatinib or vehicle control.
-
Seed 5 x 10^4 cells into the upper chamber of the transwell insert.[5]
-
-
Assay Setup:
-
Add 600 µL of complete medium containing 10% FBS (chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate the plate for 12 to 48 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Cell Staining and Quantification:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove non-migrated/non-invaded cells from the upper surface of the membrane.[5]
-
Fix the cells that have migrated to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields.
-
Express the results as a percentage of migration/invasion relative to the vehicle control.
-
Protocol 3: Western Blotting for Phosphorylated Kinase Targets
This protocol is used to assess the effect of Dasatinib on the phosphorylation status of Src and its downstream targets.
Materials:
-
LNCaP or VCaP cells
-
6-well plates
-
Dasatinib
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK, anti-FAK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of Dasatinib (e.g., 100 nM) for a specified duration (e.g., 0.5, 1, 2, 4, 6, or 24 hours). Include a vehicle control (DMSO).[5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[5]
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[5]
-
-
Data Analysis:
-
Analyze the band intensities to determine the change in protein phosphorylation relative to the total protein and loading control (e.g., Actin).
-
References
- 1. stemcell.com [stemcell.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of the SRC inhibitor dasatinib on the metastatic phenotype of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for IC50 Determination of BMS-351
Introduction
BMS-351 is a potent and selective nonsteroidal inhibitor of CYP17A1 lyase, an enzyme crucial for the biosynthesis of androgens.[1][2] Its ability to inhibit this pathway makes it a significant candidate for the treatment of castration-resistant prostate cancer (CRPC).[1][2] The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound like this compound.[3][4] It quantifies the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%. This document provides detailed protocols for determining the IC50 of this compound through both in vitro biochemical assays and cell-based assays.
It is important to note that the designation "this compound" can sometimes be associated with other compounds in scientific literature. For clarity, this document specifically refers to the CYP17A1 lyase inhibitor (CAS 1370001-71-0).
Signaling Pathway of Androgen Biosynthesis and Inhibition by this compound
CYP17A1 is a key enzyme in the androgen biosynthesis pathway, catalyzing two critical reactions: 17α-hydroxylase and 17,20-lyase activities. This compound selectively inhibits the 17,20-lyase activity, thereby blocking the conversion of pregnenolone and progesterone derivatives into dehydroepiandrosterone (DHEA) and androstenedione, respectively. This ultimately leads to a reduction in testosterone and dihydrotestosterone (DHT) levels, which are critical for the growth of prostate cancer cells.
Experimental Protocols
Protocol 1: In Vitro IC50 Determination using a Recombinant Human CYP17A1 Lyase Assay
This protocol describes a biochemical assay to determine the IC50 value of this compound against purified, recombinant human CYP17A1 enzyme.
Materials:
-
Recombinant human CYP17A1 enzyme
-
CYP17A1 substrate (e.g., 17α-hydroxypregnenolone)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound
-
DMSO (for compound dilution)
-
96-well microplate
-
Plate reader for detection (method-dependent, e.g., fluorescence or luminescence)
-
Stop solution
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.
-
Further dilute the DMSO serial dilutions into the assay buffer to create 2X working solutions of the inhibitor. Ensure the final DMSO concentration in the assay does not exceed 1% to minimize solvent effects.
-
-
Assay Plate Setup:
-
Add the 2X inhibitor working solutions to the appropriate wells of a 96-well plate.
-
Include positive controls (no inhibitor, only DMSO vehicle) and negative controls (no enzyme).
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X working solution of recombinant human CYP17A1 in the assay buffer.
-
Prepare a 2X working solution of the substrate and NADPH in the assay buffer.
-
-
Enzyme Reaction:
-
Add the 2X CYP17A1 enzyme solution to all wells except the negative controls. Add assay buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the 2X substrate/NADPH mixture to all wells. The final reaction volume should be uniform across all wells (e.g., 100 µL).
-
-
Incubation and Termination:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop the reaction by adding a stop solution.
-
-
Detection and Data Analysis:
-
Measure the signal (e.g., fluorescence or luminescence of a metabolic product) using a plate reader.
-
Subtract the background signal from the negative control wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: In Vitro IC50
| Parameter | Value |
| This compound IC50 (Human CYP17A1) | 19 nM[1] |
| This compound IC50 (Cynomolgus Monkey CYP17A1) | 4 nM[1] |
Protocol 2: Cell-Based IC50 Determination using a Prostate Cancer Cell Line
This protocol describes a cell-based assay to determine the IC50 of this compound on cell proliferation, which is a functional downstream effect of CYP17A1 inhibition in androgen-dependent prostate cancer cells. The MTT assay is a common method for this purpose.[5]
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
This compound
-
DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture the prostate cancer cells in their recommended growth medium.
-
Trypsinize and resuspend the cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control (medium with DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation: Cell-Based IC50
| Cell Line | Assay Type | IC50 (nM) |
| LNCaP | Cell Proliferation (MTT) | Hypothetical Value |
| VCaP | Cell Proliferation (MTT) | Hypothetical Value |
Note: Specific cell-based IC50 values for this compound were not found in the provided search results and would need to be determined experimentally.
Experimental Workflow
The following diagram illustrates the overall workflow for determining the IC50 of this compound.
The protocols outlined in this document provide a comprehensive framework for researchers to accurately determine the IC50 of this compound against its target, CYP17A1, and in a relevant cellular context. The in vitro assay offers a direct measure of the compound's potency on the isolated enzyme, while the cell-based assay provides insights into its efficacy in a more physiologically relevant system. Adherence to these detailed methodologies will enable the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this promising therapeutic agent for castration-resistant prostate cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
BMS-351 in studies of castration-resistant prostate cancer
Application Notes and Protocols: BMS-354825 (Dasatinib) in Castration-Resistant Prostate Cancer Research
Note on Nomenclature: The compound BMS-351 was requested. Based on available scientific literature, it is highly probable that this is a typographical error for BMS-354825 , a well-researched compound more commonly known as Dasatinib . This document will proceed under the assumption that the intended subject is Dasatinib.
Introduction
Dasatinib (BMS-354825) is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases.[1][2] While initially developed and approved for the treatment of chronic myeloid leukemia (CML), its mechanism of action has prompted extensive investigation into its efficacy in solid tumors, including castration-resistant prostate cancer (CRPC).[3] In CRPC, the Src family kinases (SFKs), which are key targets of Dasatinib, are frequently overexpressed and activated, playing a crucial role in tumor progression, metastasis, and the development of resistance to androgen deprivation therapy.[4][5] These application notes provide a comprehensive overview of the preclinical and clinical data on Dasatinib in CRPC, along with detailed protocols for key in vitro experiments.
Mechanism of Action
Dasatinib exerts its anti-tumor effects in prostate cancer primarily through the inhibition of Src family kinases (SFKs), including Src and Lyn, at low nanomolar concentrations.[1][2] This inhibition disrupts downstream signaling pathways critical for cancer cell survival, proliferation, adhesion, migration, and invasion.[1][2][5] Key downstream targets inhibited by Dasatinib include Focal Adhesion Kinase (FAK) and Crk-associated substrate (p130CAS).[1][2] Furthermore, Dasatinib has been shown to inhibit Ack1 kinase, which can phosphorylate the androgen receptor (AR), suggesting a potential role in overcoming resistance to androgen-targeted therapies.[6] In addition to its direct effects on tumor cells, Dasatinib also impacts the bone microenvironment by inhibiting osteoclast activity, which is particularly relevant in CRPC where bone metastases are common.[4][7][8]
Quantitative Data Summary
Table 1: Preclinical Activity of Dasatinib in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| DU-145 | In vitro kinase assay (Lyn) | IC50 | ~5 nM | [1][2] |
| DU-145 | In vitro kinase assay (Src) | IC50 | ~10 nM | [1][2] |
| PC-3 | Cell Invasion | Inhibition (at 100 nM) | Significant reduction | [5] |
| DU-145 | Cell Invasion | Inhibition (at 100 nM) | Significant reduction | [5] |
| LNCaP | Cell Invasion | Inhibition (at 100 nM) | Significant reduction | [5] |
| PC-3 | PC-3-induced osteoclast formation | Inhibition (at 10 nM) | ~50% | [8] |
| PC-3 | PC-3-induced osteoclast formation | Inhibition (at 20 nM) | ~67% | [8] |
Table 2: Clinical Efficacy of Dasatinib in Castration-Resistant Prostate Cancer
| Study Phase | Treatment Regimen | Number of Patients | Key Efficacy Endpoint | Result | Reference |
| Phase II | Dasatinib (100mg or 70mg twice daily) | 47 | Lack of progression at 12 weeks | 43% | [4][7] |
| Phase II | Dasatinib (100mg or 70mg twice daily) | 47 | Lack of progression at 24 weeks | 19% | [4][7] |
| Phase II | Dasatinib (70mg twice daily, amended to 100mg daily) | 27 (evaluable) | Disease Control (DC) at 8 weeks | 18.5% | [3] |
| Phase I/II | Dasatinib (100mg daily) + Docetaxel (75 mg/m²) | 46 | Durable 50% PSA decline | 57% | [9][10] |
| Phase I/II | Dasatinib (100mg daily) + Docetaxel (75 mg/m²) | 30 (with measurable disease) | Partial Response | 60% | [9][10] |
| Phase III (READY) | Dasatinib + Docetaxel vs. Placebo + Docetaxel | 1522 | Median Overall Survival | 21.5 months vs. 21.2 months (not statistically significant) | [11] |
Signaling Pathway Diagram
Caption: Dasatinib inhibits SFKs and Ack1, disrupting key signaling pathways in CRPC.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Src Inhibition
This protocol is for determining the IC50 of Dasatinib against Src kinase.
Caption: Workflow for an in vitro radiometric kinase assay to assess Src inhibition.
Materials:
-
Recombinant active Src kinase
-
Src substrate peptide (e.g., KVEKIGEGTYGVVYK)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Dasatinib stock solution (in DMSO)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of Dasatinib in kinase reaction buffer. Include a DMSO-only control.
-
In a microcentrifuge tube, add the kinase reaction buffer, Src substrate peptide, and the diluted Dasatinib or DMSO.
-
Add recombinant Src kinase to each tube and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the [γ-32P]ATP solution.
-
Incubate the reaction mixture for 10-30 minutes at 30°C.
-
Stop the reaction by spotting a portion of the mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares five times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated ATP.
-
Perform a final wash with acetone and allow the paper to dry.
-
Place each paper square in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Dasatinib concentration relative to the DMSO control and determine the IC50 value using appropriate software.
Protocol 2: Cell Invasion Assay (Boyden Chamber)
This protocol measures the effect of Dasatinib on the invasive capacity of CRPC cells.
Caption: Workflow for a Matrigel-based cell invasion assay.
Materials:
-
CRPC cell lines (e.g., DU-145, PC-3)
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with 10% FBS)
-
Dasatinib stock solution (in DMSO)
-
Cotton swabs
-
Methanol (for fixing)
-
0.5% Crystal violet stain
-
Microscope
Procedure:
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for solidification.
-
Culture CRPC cells and serum-starve them overnight.
-
Treat the serum-starved cells with various concentrations of Dasatinib (e.g., 10-100 nM) or DMSO for 2-6 hours.
-
Harvest the cells and resuspend them in serum-free medium.
-
Seed the treated cells into the upper chamber of the Matrigel-coated inserts.
-
Add complete medium containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane with methanol for 20 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Using a microscope, count the number of stained, invaded cells in several random fields of view.
-
Compare the number of invaded cells in the Dasatinib-treated groups to the DMSO control.
Protocol 3: Western Blotting for Phospho-Src
This protocol is for detecting the inhibition of Src phosphorylation in CRPC cells following Dasatinib treatment.
Materials:
-
CRPC cell lines
-
Dasatinib stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total-Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed CRPC cells and grow to 70-80% confluency.
-
Treat cells with desired concentrations of Dasatinib or DMSO for a specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
-
Analyze the band intensities to determine the relative levels of phosphorylated Src in Dasatinib-treated versus control cells.
References
- 1. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A phase II trial of dasatinib in patients with metastatic castration-resistant prostate cancer treated previously with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of Dasatinib in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the SRC inhibitor dasatinib on the metastatic phenotype of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dasatinib inhibits site-specific tyrosine phosphorylation of androgen receptor by Ack1 and Src kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Dasatinib inhibits both osteoclast activation and prostate cancer PC-3 cell-induced osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib combined with docetaxel for castration-resistant prostate cancer: results from a phase 1-2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dasatinib Combined With Docetaxel For Castration-Resistant Prostate Cancer: Results From a Phase 1/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Docetaxel and dasatinib or placebo in men with metastatic castration-resistant prostate cancer (READY): a randomised, double-blind phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Application of BMS-351 in Steroidogenesis Research: Protocols and Technical Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-351 is a potent and highly selective non-steroidal inhibitor of CYP17A1 lyase, a critical enzyme in the steroidogenesis pathway responsible for the synthesis of androgens.[1][2] Its high selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1, as well as its weak inhibition of other cytochrome P450 enzymes involved in steroid synthesis, such as CYP11B1 and CYP21A2, makes it a valuable research tool for dissecting the specific roles of androgen synthesis in various physiological and pathological processes.[1][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in steroidogenesis research.
Quantitative Data Summary
The inhibitory potency and selectivity of this compound are summarized in the tables below. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity of this compound against CYP17A1
| Target Enzyme | Species | IC50 (nM) | Assay Type | Reference |
| CYP17A1 Lyase | Human | 19 | Enzymatic Assay | [5] |
| CYP17A1 Lyase | Cynomolgus Monkey | 4 | Enzymatic Assay | [5] |
Table 2: Selectivity Profile of this compound against Other Steroidogenic Enzymes
| Target Enzyme | IC50 (nM) | Fold Selectivity (vs. Human CYP17A1 Lyase) |
| CYP11B1 (11β-hydroxylase) | >10,000 | >526 |
| CYP21A2 (21-hydroxylase) | >10,000 | >526 |
| CYP17A1 Hydroxylase | ~190 | ~10 |
Signaling Pathway
This compound specifically targets the 17,20-lyase activity of CYP17A1, which is a key branching point in the steroidogenesis pathway. The following diagram illustrates the central role of CYP17A1 and the specific step inhibited by this compound.
Caption: Steroidogenesis pathway illustrating the inhibitory action of this compound on CYP17A1 lyase.
Experimental Protocols
In Vitro CYP17A1 Lyase Inhibition Assay
This protocol is designed to determine the IC50 of this compound against human CYP17A1 lyase activity.
Materials:
-
Recombinant human CYP17A1 enzyme
-
NADPH
-
17α-hydroxypregnenolone (substrate)
-
This compound
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant CYP17A1 enzyme and NADPH to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, 17α-hydroxypregnenolone.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of the product, dehydroepiandrosterone (DHEA), using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Steroidogenesis Assay in H295R Cells
This protocol, based on the OECD 456 guideline, assesses the effect of this compound on the production of various steroid hormones in a human adrenocortical carcinoma cell line.[6][7][8][9]
Materials:
-
H295R cells (ATCC CRL-2128)
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)
-
This compound
-
Forskolin (positive control for induction)
-
Prochloraz (positive control for inhibition)
-
24-well cell culture plates
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
LC-MS/MS system
Procedure:
-
Seed H295R cells in 24-well plates and allow them to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle controls, positive controls (forskolin and prochloraz), and a medium-only control.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, collect the cell culture medium for hormone analysis.
-
Perform a cell viability assay to assess the cytotoxicity of the tested concentrations of this compound.
-
Analyze the concentrations of key steroid hormones (e.g., testosterone, cortisol, aldosterone, progesterone, 17α-hydroxyprogesterone, and DHEA) in the collected medium using a validated LC-MS/MS method.
-
Normalize the hormone concentrations to the cell viability data and express the results as fold change relative to the vehicle control.
In Vivo Assessment in a Non-Human Primate Model (Cynomolgus Monkey)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound on steroid hormone levels.
Materials:
-
Cynomolgus monkeys (castrated males for androgen-focused studies)
-
This compound formulation for oral administration
-
Vehicle control
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize the animals to the experimental conditions.
-
Collect baseline blood samples.
-
Administer this compound orally at the desired dose. A vehicle control group should be included.
-
Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of relevant steroid hormones (e.g., testosterone, DHEA, cortisol, and aldosterone) using a validated LC-MS/MS method.
-
Analyze the pharmacokinetic and pharmacodynamic relationship of this compound.
Experimental Workflow Visualization
The following diagram provides a visual representation of a typical experimental workflow for evaluating this compound.
Caption: A generalized workflow for the preclinical evaluation of this compound.
References
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
Troubleshooting & Optimization
BMS-351 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of BMS-351. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is poorly soluble in water.[1] For in vitro experiments, it is advisable to prepare a high-concentration stock solution in DMSO.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound: Store the lyophilized powder in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1]
-
Stock Solutions: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q3: What is the stability of this compound at room temperature?
A3: this compound is stable for a few weeks at ambient temperature during ordinary shipping and customs handling.[1] However, for long-term storage, the recommended low-temperature conditions should be followed to prevent degradation.
Q4: Can I use solvents other than DMSO to dissolve this compound?
A4: While DMSO is the primary recommended solvent, other organic solvents like ethanol may be used. However, the solubility in these solvents may be lower than in DMSO. It is recommended to test the solubility on a small scale before preparing a large stock solution.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Precipitation of a small molecule inhibitor in aqueous media is a common issue that can significantly impact experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Aqueous Solubility | This compound has low water solubility. When a concentrated DMSO stock is diluted into aqueous cell culture media, the compound can crash out of solution. |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to minimize solvent-induced precipitation and cytotoxicity. |
| Media Composition | Components in the cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility. |
| Temperature and pH Shifts | Changes in temperature and pH upon addition to the media can affect the solubility of the compound. |
Experimental Workflow to Mitigate Precipitation:
Issue 2: Inconsistent or Non-reproducible Experimental Results
Variability in experimental outcomes can often be traced back to issues with compound stability and handling.
Logical Troubleshooting Flow:
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol provides a general method for determining the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, Methanol, PBS pH 7.4)
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound powder to a known volume of each solvent in separate vials.
-
Tightly cap the vials and vortex them vigorously for 1-2 minutes.
-
Place the vials on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Assessment of this compound Stability in Solution
This protocol outlines a method to evaluate the stability of this compound in a chosen solvent over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer of desired pH (e.g., PBS pH 7.4)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC system with a suitable column and mobile phase
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the chosen buffer to a final concentration (e.g., 10 µM).
-
At time zero (T=0), take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining working solution at the desired temperature.
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Monitor for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to assess its stability.
Signaling Pathway Context
This compound is a potent and selective inhibitor of CYP17A1 lyase, a key enzyme in the androgen biosynthesis pathway. Inhibition of this pathway is a therapeutic strategy for castration-resistant prostate cancer (CRPC).
References
Technical Support Center: Overcoming BMS-351 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome the challenges associated with BMS-351 precipitation in cell culture media.
Troubleshooting Guide
Precipitation of this compound in cell culture media can significantly impact experimental outcomes by altering the effective concentration of the compound and potentially inducing cellular toxicity. The following guide provides a structured approach to identify and resolve these issues.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Summary of Potential Causes and Solutions
| Potential Cause | Description | Recommended Solution |
| High Concentration | The final concentration of this compound exceeds its solubility limit in the specific cell culture medium being used. | Determine the empirical solubility of this compound in your medium using the protocol provided below. Operate at or below the determined maximum soluble concentration. |
| Improper Stock Solution Preparation | The this compound stock solution in DMSO is not fully dissolved or is too concentrated. | Ensure complete dissolution of this compound in 100% DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. Prepare a fresh stock solution if necessary. |
| Solvent Concentration | The final concentration of the solvent (e.g., DMSO) in the cell culture medium is too high, which can be toxic to cells and may affect compound solubility. | Maintain a final DMSO concentration of ≤ 0.1% in your cell culture medium.[1] This may require preparing a more dilute stock solution of this compound. |
| Temperature Shock | Adding a cold, concentrated stock solution directly to warmer cell culture medium can cause rapid precipitation. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Allow the stock solution to reach room temperature before use. |
| Media Component Interaction | This compound may interact with components in the cell culture medium, such as proteins in fetal bovine serum (FBS) or certain salts, leading to the formation of insoluble complexes. | Test the solubility of this compound in serum-free versus serum-containing media. If precipitation is observed only in the presence of serum, consider reducing the serum concentration or using a serum-free formulation if appropriate for your cell line. |
| pH Instability | Changes in the pH of the cell culture medium, often due to incubator CO₂ levels, can affect the solubility of pH-sensitive compounds. | Ensure the cell culture medium is properly buffered for the CO₂ concentration in your incubator. Use of HEPES buffer can provide additional pH stability. |
Experimental Protocols
Protocol 1: Determination of Empirical Solubility of this compound in Cell Culture Medium
This protocol provides a method to determine the maximum concentration at which this compound remains soluble in your specific cell culture medium under standard experimental conditions.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), cell culture grade
-
Your specific complete cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can be used to facilitate dissolution.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. It is recommended to perform serial dilutions (e.g., 2-fold or 1:2 dilutions) to cover a broad concentration range.
-
Example Serial Dilution Series: To test a range from 100 µM down to ~0.78 µM, you could prepare the following dilutions in microcentrifuge tubes:
-
Tube 1 (100 µM): Add 2 µL of 10 mM this compound stock to 198 µL of pre-warmed medium. Vortex gently.
-
Tube 2 (50 µM): Transfer 100 µL from Tube 1 to a new tube containing 100 µL of pre-warmed medium. Vortex gently.
-
Tube 3 (25 µM): Transfer 100 µL from Tube 2 to a new tube containing 100 µL of pre-warmed medium. Vortex gently.
-
Continue this serial dilution for a total of 8 tubes.
-
Control Tube: Prepare a vehicle control with the same final concentration of DMSO as your highest this compound concentration (e.g., 2 µL of DMSO in 198 µL of medium for a 1% DMSO concentration, though aiming for ≤0.1% is ideal for cell-based assays).
-
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for signs of precipitation at various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours). Look for:
-
Cloudiness or turbidity
-
Visible crystals or particles
-
A film or sediment at the bottom of the tube/well
-
-
For a more sensitive assessment, transfer a small aliquot from each dilution to a microscope slide and examine for microscopic precipitates.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitation throughout the incubation period is the empirical maximum soluble concentration of this compound in your specific cell culture medium.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, nonsteroidal inhibitor of the enzyme CYP17A1 (Cytochrome P450 17A1), specifically targeting its 17,20-lyase activity.[2][3] CYP17A1 is a key enzyme in the steroidogenesis pathway, responsible for the synthesis of androgens.[2][4] By inhibiting the lyase activity of CYP17A1, this compound blocks the conversion of pregnenolone and progesterone derivatives into androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione, thereby reducing the overall production of androgens such as testosterone.[2][4]
Q2: What is the signaling pathway targeted by this compound?
A2: this compound targets the androgen biosynthesis pathway, a critical component of steroidogenesis. The diagram below illustrates the classical pathway and the specific step inhibited by this compound.
Caption: Androgen biosynthesis pathway showing inhibition by this compound.
Q3: I've observed precipitation even at low concentrations. What else could be the cause?
A3: If precipitation occurs at concentrations that are expected to be soluble, consider the following:
-
Stock Solution Integrity: Your DMSO stock solution may have absorbed water over time, which can reduce the solubility of hydrophobic compounds. Ensure your DMSO is anhydrous and stored properly. It may be beneficial to prepare a fresh stock solution.
-
Media pH: Verify the pH of your cell culture medium. Although less common, significant deviations from the optimal pH range (typically 7.2-7.4) can affect compound solubility.
-
Incubation Time: Some compounds may be less stable in aqueous solutions over longer incubation periods, leading to degradation and precipitation. The empirical solubility test (Protocol 1) should be conducted for the full duration of your planned experiment to account for this.
-
Interaction with Plasticware: While rare, some compounds can adsorb to the surface of plastic culture vessels, which may be mistaken for precipitation.
Q4: Can I use a different solvent to prepare my stock solution?
A4: DMSO is the most common and recommended solvent for preparing stock solutions of many small molecule inhibitors due to its high solubilizing power.[5][6] If you continue to experience issues that you suspect are related to DMSO, other organic solvents like ethanol could be tested. However, you must always determine the final concentration of any solvent that is non-toxic to your specific cell line and include an appropriate vehicle control in your experiments.
Q5: Are there any general best practices for working with small molecule inhibitors in cell culture to avoid precipitation?
A5: Yes, following these best practices can help minimize precipitation issues with this compound and other small molecule inhibitors:
-
Always prepare fresh dilutions of the compound in your cell culture medium for each experiment. Avoid storing pre-diluted solutions in aqueous media.
-
Add the compound to the medium, not the other way around. When preparing your final dilutions, add the small volume of concentrated stock solution to the larger volume of pre-warmed medium and mix immediately.
-
Vortex gently but thoroughly immediately after diluting the stock solution into the cell culture medium to ensure homogenous distribution.
-
Perform a visual check of your prepared medium containing this compound before adding it to your cells. If any precipitation is visible, do not use it.
References
Troubleshooting BMS-351 inconsistent results
Welcome to the technical support center for BMS-351, a potent and selective nonsteroidal inhibitor of CYP17A1 lyase. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, nonsteroidal inhibitor of Cytochrome P450 17A1 (CYP17A1) lyase.[1][2][3] Its primary mechanism of action is to selectively block the 17,20-lyase activity of CYP17A1, a critical enzyme in the androgen biosynthesis pathway.[4][5][6] By inhibiting this enzyme, this compound effectively reduces the production of androgens, such as testosterone, which are key drivers of prostate cancer growth. This makes it a valuable tool for studying castration-resistant prostate cancer (CRPC).[1][2][7]
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) values for this compound are reported to be 19 nM for human CYP17A1 and 4 nM for cynomolgus monkey CYP17A1.[1][2]
Q3: How should I store and handle this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. For short-term storage, it can be kept at 4°C for up to two years. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for one month. The product is generally stable at room temperature for a few days during shipping.[8] Always refer to the Certificate of Analysis for specific storage recommendations.[1]
Q4: In which solvent should I dissolve this compound?
A4: this compound can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, the DMSO stock solution can be further diluted in formulations containing PEG300, Tween 80, and saline, or in corn oil.[8][9]
Troubleshooting Guide for Inconsistent Results
Inconsistent results in experiments involving small molecule inhibitors like this compound can arise from various factors. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: Higher than Expected IC50 Value or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure proper storage of this compound powder and stock solutions as recommended. - Prepare fresh dilutions from a new stock solution for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Suboptimal Assay Conditions | - Enzyme/Substrate Concentration: Verify the concentrations of CYP17A1 enzyme and its substrate in your assay. Ensure they are within the linear range of the assay. - Cofactor Availability: Confirm the presence and optimal concentration of necessary cofactors for CYP17A1 activity, such as NADPH-cytochrome P450 reductase.[8] - Incubation Time and Temperature: Optimize the incubation time and maintain a consistent temperature (typically 37°C) for the enzymatic reaction. |
| Cell-Based Assay Issues | - Cell Line Variability: Different prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1) can have varying levels of CYP17A1 expression and androgen sensitivity.[10] Confirm CYP17A1 expression in your chosen cell line. - Serum Interference: Components in fetal bovine serum (FBS) can bind to the inhibitor or contain endogenous steroids, affecting the results. Consider using charcoal-stripped FBS or a serum-free medium. - Cell Density: Ensure consistent cell seeding density across experiments, as this can influence the metabolic rate and response to the inhibitor. |
| Incorrect Compound Concentration | - Verify the calculations for your serial dilutions. - Use a calibrated pipette and ensure accurate pipetting. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Poor Compound Solubility | - DMSO Concentration: Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced effects and precipitation.[10] - Sonication: Briefly sonicate the stock solution to aid dissolution.[10] - Visual Inspection: Before adding to the assay, visually inspect the diluted compound for any signs of precipitation. |
| Inconsistent Experimental Technique | - Pipetting Errors: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.[7] - Inadequate Mixing: Ensure thorough but gentle mixing of all reagents. - Edge Effects: In plate-based assays, avoid using the outer wells, which are more prone to evaporation. Alternatively, fill the outer wells with a buffer or media.[7] |
| Cellular Health and Viability | - Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. - Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses. |
Issue 3: Unexpected Off-Target Effects or Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for this compound in your specific cell line. - Use the lowest effective concentration to minimize the risk of off-target effects. |
| Compound Purity | - Ensure the purity of the this compound being used. Impurities can sometimes be responsible for observed cytotoxicity.[10] |
| Inhibition of Other Cytochrome P450 Enzymes | - While this compound is reported to be selective, at high concentrations, it may inhibit other CYPs.[3][7] If you suspect off-target effects, you can use specific inhibitors for other CYPs as controls or perform counter-screening assays. |
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 (CYP17A1 Lyase) | 19 nM | Human | [1][2] |
| IC50 (CYP17A1 Lyase) | 4 nM | Cynomolgus Monkey | [1][2] |
Experimental Protocols
Protocol 1: In Vitro CYP17A1 Lyase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on CYP17A1 lyase.
-
Reagents and Materials:
-
Recombinant human CYP17A1 enzyme and NADPH-cytochrome P450 reductase.
-
Substrate: 17α-hydroxyprogesterone.
-
Cofactor: NADPH.
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Stop solution (e.g., acetonitrile).
-
96-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
In a 96-well plate, add the assay buffer, CYP17A1 enzyme, and NADPH-cytochrome P450 reductase.
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate (17α-hydroxyprogesterone) and NADPH.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Analyze the formation of the product (androstenedione) using a suitable detection method, such as LC-MS/MS or a specific immunoassay.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Androgen Production Assay
This protocol outlines a method to evaluate the effect of this compound on androgen production in a prostate cancer cell line (e.g., LNCaP).
-
Reagents and Materials:
-
Prostate cancer cell line (e.g., LNCaP).
-
Cell culture medium (e.g., RPMI-1640) with charcoal-stripped fetal bovine serum (CS-FBS).
-
This compound stock solution (in DMSO).
-
Substrate for androgen synthesis (e.g., progesterone or DHEA).
-
Cell lysis buffer.
-
Testosterone ELISA kit or LC-MS/MS for steroid quantification.
-
-
Procedure:
-
Seed the prostate cancer cells in a multi-well plate and allow them to adhere and grow for 24-48 hours in media containing CS-FBS.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
During the treatment period, you may add a precursor steroid (like progesterone) to stimulate androgen production.
-
After treatment, collect the cell culture supernatant and/or cell lysates.
-
Measure the concentration of testosterone (or other relevant androgens) in the collected samples using an ELISA kit or LC-MS/MS.
-
Normalize the androgen levels to the total protein concentration in the cell lysates.
-
Determine the effect of this compound on androgen production by comparing the treated samples to the vehicle control.
-
Visualizations
Caption: CYP17A1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in cell-based assays.
References
- 1. urotoday.com [urotoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | nonsteroidal CYP17A1 lyase inhibitor | CAS# 1370001-71-0 | InvivoChem [invivochem.com]
- 10. CYP17A1 and Androgen-Receptor Expression in Prostate Carcinoma Tissues and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BMS-351 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of BMS-351, a potent and selective nonsteroidal inhibitor of CYP17A1 lyase.[1][2] This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate the optimization of this compound dosage in preclinical research settings.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Lack of Efficacy (e.g., no reduction in tumor volume or relevant biomarkers) | Suboptimal Dosage: The administered dose may be too low to achieve therapeutic concentrations at the target site. | Perform a dose-response study to identify the optimal dose. Start with a dose informed by literature on similar CYP17A1 inhibitors and escalate until a biological response is observed or toxicity becomes a limiting factor. |
| Poor Bioavailability: this compound, like many small molecule inhibitors, may have low aqueous solubility, leading to poor absorption after oral administration. | Optimize the formulation to enhance solubility and absorption. Consider using vehicles such as Polyethylene Glycol (PEG), Tween 80, or suspending agents like carboxymethyl cellulose. | |
| Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the system, preventing sustained target engagement. | Increase the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic drug levels. | |
| Target Independence: The in vivo model may not be dependent on the CYP17A1 pathway for growth or the specific phenotype being measured. | Confirm the expression and activity of CYP17A1 in your specific tumor model. | |
| Observed Toxicity (e.g., weight loss, lethargy, organ damage) | High Dosage: The administered dose may be too high, leading to off-target effects or exaggerated on-target toxicity. | Reduce the dose or the frequency of administration. Monitor animal health closely, including daily weight checks. |
| Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | Run a vehicle-only control group to assess the toxicity of the formulation components. | |
| On-Target Toxicity: Inhibition of CYP17A1 can lead to mineralocorticoid excess. | Consider co-administration of a glucocorticoid like prednisone or dexamethasone to mitigate on-target side effects, a common strategy with CYP17A1 inhibitors.[3] | |
| Inconsistent Results Between Animals | Improper Dosing Technique: Inaccurate or inconsistent administration of the compound. | Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection). Use precise volume measurements for each animal. |
| Variable Drug Formulation: The drug may not be uniformly suspended or dissolved in the vehicle. | Ensure the formulation is homogenous before each administration. For suspensions, vortex or sonicate immediately before dosing each animal. | |
| Biological Variability: Inherent biological differences between individual animals. | Increase the number of animals per group to improve statistical power and account for individual variations. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, nonsteroidal inhibitor of CYP17A1 lyase.[1] CYP17A1 is a key enzyme in the androgen biosynthesis pathway, and by inhibiting its lyase activity, this compound reduces the production of androgens that can drive the growth of castration-resistant prostate cancer.[4]
Q2: What is a recommended starting dose for this compound in a mouse model?
A2: While a specific dose for this compound in mice has not been widely published, a study in castrated cynomolgus monkeys showed a remarkable reduction in testosterone levels at a dose of 1.5 mg. However, direct dose extrapolation is not straightforward. For mouse studies, it is advisable to consult literature for doses of similar CYP17A1 inhibitors such as abiraterone acetate (e.g., 50 mg/kg daily by oral gavage in rats) or VT-464 and conduct a pilot dose-escalation study.[5]
Q3: How should I formulate this compound for oral administration?
A3: Since this compound is a small molecule that may have poor water solubility, a suitable vehicle is necessary for oral administration. Common formulation strategies include:
-
Suspension: Suspending the compound in a vehicle like 0.5% carboxymethyl cellulose with a small amount of a surfactant like Tween 80 to improve wetting.[6]
-
Solution: Dissolving the compound in a solvent system such as a mixture of PEG400 and water, or DMSO and corn oil.[6] It is critical to ensure the final concentration of solvents like DMSO is non-toxic to the animals.
Q4: What are the expected on-target side effects of this compound?
A4: Inhibition of CYP17A1 can lead to a compensatory increase in upstream hormones, potentially causing mineralocorticoid excess. This can manifest as hypertension, hypokalemia, and fluid retention.[3] Close monitoring of the animals for these signs is recommended. Co-administration with a glucocorticoid can often mitigate these effects.[3]
Q5: What is the appropriate animal model for in vivo studies with this compound?
A5: For studying the efficacy of this compound in the context of castration-resistant prostate cancer, xenograft models using human prostate cancer cell lines (e.g., LNCaP, VCaP) implanted in immunocompromised mice are commonly used.[7] Patient-derived xenograft (PDX) models can also provide a more clinically relevant system.
Quantitative Data Presentation
The following table summarizes in vivo dosage information for this compound and other relevant CYP17A1 inhibitors to provide a reference for dose selection.
| Compound | Animal Model | Dosage | Administration Route | Formulation/Vehicle | Reference |
| This compound | Cynomolgus Monkey (castrated) | 1.5 mg | Not Specified | Not Specified | [8] |
| Abiraterone Acetate | Rat (Wistar) | 50 mg/kg/day | Oral | Distilled water with Tween 80 | [5] |
| Abiraterone Acetate | Mouse (CD-1) | 180 mg/kg (single dose) | Oral Gavage | Not Specified | [9] |
| VT-464 | Mouse (xenograft model) | Not Specified | Oral | Not Specified | [10] |
| Orteronel (TAK-700) | Monkey | Not Specified | Not Specified | Not Specified | [11] |
Experimental Protocols
Representative Protocol for In Vivo Efficacy Study of this compound in a Mouse Xenograft Model
-
Animal Model:
-
Use male immunodeficient mice (e.g., NOD-SCID or nude mice), 6-8 weeks of age.
-
Implant human prostate cancer cells (e.g., 1-2 x 10^6 LNCaP cells in Matrigel) subcutaneously into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.
-
-
Drug Formulation and Preparation:
-
Prepare a suspension of this compound in a vehicle of 0.5% carboxymethyl cellulose and 0.1% Tween 80 in sterile water.
-
For a target dose of 50 mg/kg in a 25g mouse with a dosing volume of 100 µL, the required concentration is 12.5 mg/mL.
-
Warm the vehicle slightly and sonicate to aid in dissolving the Tween 80 before adding the this compound powder.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Dosing and Monitoring:
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control daily via oral gavage.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health status daily.
-
The study duration is typically 21-28 days, or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect blood for pharmacokinetic analysis and measurement of serum biomarkers (e.g., testosterone, PSA).
-
Excise tumors, weigh them, and process them for pharmacodynamic analysis (e.g., Western blot for target engagement, immunohistochemistry for proliferation markers like Ki-67).
-
Visualizations
Signaling Pathway
Caption: CYP17A1 steroidogenesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for an in vivo efficacy study.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting common in vivo study issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Clinical and biochemical consequences of CYP17A1 inhibition with abiraterone given with and without exogenous glucocorticoids in castrate men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. This compound | nonsteroidal CYP17A1 lyase inhibitor | CAS# 1370001-71-0 | InvivoChem [invivochem.com]
- 7. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Dexamethasone on Abiraterone Pharmacokinetics in Mice: Determined by LC/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase 1 multiple-dose study of orteronel in Japanese patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating BMS-351 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of BMS-351, a potent and selective nonsteroidal inhibitor of CYP17A1 lyase.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of the lyase activity of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway. It is being investigated for its therapeutic potential in conditions such as castration-resistant prostate cancer.[1][2][3][4]
Q2: How selective is this compound?
This compound has demonstrated high selectivity for CYP17A1 lyase over other steroidogenic cytochrome P450 enzymes, such as CYP21A2 and CYP11B1. This selectivity is crucial for minimizing side effects associated with the disruption of cortisol production.[2]
Q3: What are the potential off-target effects of CYP17A1 inhibitors like this compound?
While this compound is designed for selectivity, off-target effects are a possibility with any small molecule inhibitor. For inhibitors of steroidogenesis, potential off-target concerns include interactions with other cytochrome P450 enzymes, effects on other steroid hormone receptors, or unforeseen interactions with unrelated proteins.[5] Inhibition of the 17α-hydroxylase activity of CYP17A1 can lead to an accumulation of mineralocorticoids, potentially causing hypertension, hypokalemia, and fluid retention.[6][7][8]
Q4: What methods can be used to identify potential off-target effects of this compound?
Several unbiased, proteome-wide methods can be employed to identify off-target interactions of this compound. These include:
-
Chemical Proteomics: This approach uses a modified version of the compound to "fish" for binding partners in cell lysates or live cells.[1]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein upon drug binding indicates a direct interaction.[9][10][11][12]
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the structure of this compound and known protein binding sites.[13][14]
Q5: How can I mitigate observed off-target effects in my experiments?
Mitigation of off-target effects can be approached in several ways:
-
Dose-Response Studies: Use the lowest effective concentration of this compound to minimize engagement with lower-affinity off-targets.[13]
-
Use of Control Compounds: Employ a structurally similar but inactive analog of this compound as a negative control to differentiate on-target from off-target effects.[13]
-
Target Knockdown/Knockout Models: Utilize cell lines or animal models where the primary target (CYP17A1) is knocked down or knocked out to confirm that the observed phenotype is independent of on-target activity.
-
Orthogonal Assays: Confirm key findings using different experimental approaches to ensure the results are not an artifact of a single method.
Troubleshooting Guides
Issue 1: I'm observing a phenotype that is inconsistent with CYP17A1 lyase inhibition.
-
Question: Have you confirmed target engagement in your experimental system?
-
Question: Have you performed a dose-response curve for the unexpected phenotype?
-
Answer: An unexpected phenotype occurring at concentrations significantly higher than the IC50 for CYP17A1 lyase activity may suggest an off-target effect.
-
-
Question: Is the phenotype present in a CYP17A1-null background?
-
Answer: If the phenotype persists in cells lacking CYP17A1, it is likely due to an off-target interaction.
-
Issue 2: My cell cultures are showing toxicity at concentrations expected to be specific for this compound.
-
Question: Have you quantified the toxicity?
-
Answer: Use standard cell viability assays (e.g., MTT, trypan blue) and apoptosis assays (e.g., caspase activity) to determine the extent of toxicity.
-
-
Question: Can the toxicity be rescued by modulating the on-target pathway?
-
Answer: If the toxicity is due to an on-target effect, providing a downstream metabolite in the steroid synthesis pathway might rescue the phenotype. If the toxicity is not rescued, an off-target effect is more likely.
-
-
Question: Have you profiled this compound against a broader panel of cytochrome P450 enzymes?
-
Answer: Although reported to be selective, it is good practice to test for inhibition of other relevant CYPs in your experimental system, as their expression levels may differ from those in initial characterization studies.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 |
| CYP17A1 Lyase | Human | 19 nM |
| CYP17A1 Lyase | Cynomolgus Monkey | 4 nM |
Data sourced from MedChemExpress.[3]
Experimental Protocols
Protocol 1: Off-Target Profiling using Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for identifying off-target binding of this compound using CETSA coupled with mass spectrometry.
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or a working concentration of this compound for a predetermined time.
-
-
Heating:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set time (e.g., 3 minutes at temperatures ranging from 40°C to 65°C).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform a protein digestion (e.g., with trypsin) on the soluble fractions.
-
Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins in each sample.
-
For each protein, plot the relative amount of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve for a protein in the presence of this compound indicates a potential interaction.
-
Protocol 2: Chemical Proteomics Workflow for Off-Target Identification
This protocol provides a general workflow for identifying off-target proteins of this compound using an affinity-based chemical proteomics approach.
-
Probe Synthesis:
-
Synthesize a this compound analog that incorporates a reactive group for covalent attachment to a solid support (e.g., beads) and a linker.
-
-
Cell Lysate Preparation:
-
Prepare a native protein lysate from the cells or tissue of interest.
-
-
Affinity Enrichment:
-
Incubate the immobilized this compound probe with the cell lysate to allow for binding to target and off-target proteins.
-
Include a competition control where the lysate is pre-incubated with an excess of free, unmodified this compound.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and perform an in-gel digest, or perform an in-solution digest.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins that were enriched by the this compound probe.
-
Proteins that are significantly less abundant in the competition control are considered high-confidence interactors.
-
Visualizations
Caption: Simplified steroidogenesis pathway showing the inhibitory action of this compound.
Caption: Experimental workflow for CETSA-based off-target identification.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | nonsteroidal CYP17A1 lyase inhibitor | CAS# 1370001-71-0 | InvivoChem [invivochem.com]
- 5. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pelagobio.com [pelagobio.com]
- 13. benchchem.com [benchchem.com]
- 14. icr.ac.uk [icr.ac.uk]
Technical Support Center: BMS-351 (Dasatinib) Resistance in Prostate Cancer Cells
Welcome to the technical support center for researchers investigating resistance mechanisms to BMS-351 (Dasatinib) in prostate cancer cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Dasatinib) in prostate cancer cells?
A1: this compound (Dasatinib) is a potent, orally bioavailable small molecule inhibitor of multiple tyrosine kinases.[1] Its primary targets in prostate cancer are the Src family kinases (SFKs), which are non-receptor tyrosine kinases frequently overexpressed and activated in advanced prostate cancer.[2][3] By inhibiting SFKs, Dasatinib disrupts key signaling pathways involved in cell proliferation, survival, migration, invasion, and metastasis.[2][3][4]
Q2: What are the known mechanisms of resistance to Dasatinib in prostate cancer cells?
A2: Resistance to Dasatinib in prostate cancer is a multifactorial issue. While specific resistance mechanisms are still under investigation, several key pathways have been implicated:
-
Androgen Receptor (AR) Signaling Crosstalk: There is a complex interplay between Src and the AR signaling axis.[5] Persistent AR signaling is a hallmark of castration-resistant prostate cancer (CRPC) and can contribute to resistance to Src inhibitors.[4] Reciprocal activation between Src and AR can create a feedback loop that bypasses the inhibitory effects of Dasatinib.[5]
-
Activation of Alternative Survival Pathways: Prostate cancer cells can develop resistance by activating alternative signaling pathways to bypass Src inhibition. The PI3K/Akt/mTOR pathway is a common escape mechanism.[6] Co-targeting both Src and mTOR pathways has shown promise in overcoming resistance in preclinical models.
-
Constitutive Activation of Upstream Regulators: Upstream kinases that activate Src, such as Focal Adhesion Kinase (FAK), can be overexpressed or constitutively active, leading to persistent Src signaling despite the presence of Dasatinib.[2][3]
-
Tumor Microenvironment Interactions: The bone microenvironment in metastatic prostate cancer can secrete growth factors and cytokines that promote Src activation and resistance to therapy.[4]
Q3: What are the expected IC50 values for Dasatinib in common prostate cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of Dasatinib can vary depending on the specific prostate cancer cell line and the assay conditions. Below is a summary of reported IC50 values.
| Cell Line | Androgen Sensitivity | Reported IC50 (nM) | Reference |
| PC-3 | Independent | ~100 | [4] |
| DU-145 | Independent | > 1000 | [7] |
| LNCaP | Sensitive | ~100 | [4] |
Note: These values are approximate and can vary between studies. It is recommended to determine the IC50 in your specific experimental setup.
Troubleshooting Guides
Western Blotting for Phospho-Src (Tyr416)
Problem: No or weak signal for phosphorylated Src (p-Src).
-
Possible Cause 1: Dephosphorylation of the sample.
-
Possible Cause 2: Low abundance of p-Src.
-
Solution: Stimulate cells with a known activator of Src signaling (e.g., EGF) before lysis to increase the amount of p-Src.[9] Alternatively, consider immunoprecipitation to enrich for Src before running the Western blot.
-
-
Possible Cause 3: Inappropriate blocking agent.
-
Possible Cause 4: Incorrect antibody dilution or incubation time.
-
Solution: Optimize the primary antibody concentration and consider an overnight incubation at 4°C to enhance signal.
-
Problem: High background on the Western blot.
-
Possible Cause 1: Non-specific antibody binding.
-
Solution: Increase the number and duration of washes with TBST. Ensure the blocking step is performed for at least 1 hour at room temperature.[11]
-
-
Possible Cause 2: High concentration of secondary antibody.
-
Solution: Titrate the secondary antibody to the lowest concentration that provides a good signal-to-noise ratio.
-
Cell Viability Assays (e.g., MTT, XTT)
Problem: Inconsistent or highly variable results.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before plating and mix the cell suspension thoroughly between plating each well.
-
-
Possible Cause 2: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Drug precipitation.
-
Solution: Visually inspect the drug dilutions under a microscope to ensure Dasatinib has not precipitated, especially at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and is not toxic to the cells (typically <0.5%).
-
Problem: IC50 value is significantly different from published data.
-
Possible Cause 1: Different experimental conditions.
-
Solution: Factors such as cell passage number, seeding density, and incubation time with the drug can all affect the IC50 value. Standardize these parameters in your experiments.
-
-
Possible Cause 2: Development of resistance in the cell line.
-
Solution: If cells have been in continuous culture for a long time, they may have developed resistance. Use early passage cells for key experiments.
-
Detailed Experimental Protocols
Protocol 1: Determining the IC50 of Dasatinib using an MTT Assay
This protocol outlines the steps to determine the concentration of Dasatinib that inhibits the growth of prostate cancer cells by 50%.
-
Cell Seeding:
-
Harvest prostate cancer cells during their logarithmic growth phase.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of Dasatinib in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Dasatinib stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Src Phosphorylation
This protocol describes the detection of activated Src by measuring its phosphorylation at Tyrosine 416.
-
Cell Treatment and Lysis:
-
Plate prostate cancer cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with Dasatinib at the desired concentrations and for the desired time points. Include a vehicle control.
-
To induce Src phosphorylation, you may treat with a growth factor like EGF (50 nM) for 15-30 minutes before lysis.[9]
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the results, you can strip the membrane and re-probe with an antibody for total Src or a loading control like GAPDH or β-actin.
-
Protocol 3: Generation of Dasatinib-Resistant Prostate Cancer Cell Lines
This protocol provides a general guideline for developing Dasatinib-resistant cell lines through continuous exposure to escalating drug concentrations.
-
Initial IC50 Determination:
-
Determine the IC50 of Dasatinib for the parental prostate cancer cell line as described in Protocol 1.
-
-
Initial Drug Exposure:
-
Culture the parental cells in the presence of Dasatinib at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
-
Dose Escalation:
-
Once the cells have adapted and are growing steadily at the initial concentration, increase the Dasatinib concentration in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Monitor the cells closely for signs of recovery and proliferation.
-
This process of gradual dose escalation can take several months.
-
-
Maintenance of Resistant Cells:
-
Once a resistant cell line is established that can proliferate in a significantly higher concentration of Dasatinib (e.g., 5-10 times the initial IC50), maintain the cells in a medium containing this concentration of the drug to preserve the resistant phenotype.
-
-
Characterization of Resistant Cells:
-
Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Investigate the underlying resistance mechanisms by analyzing changes in protein expression and signaling pathways (e.g., by Western blotting for Src, AR, and Akt).
-
Visualizations
Caption: Key signaling pathways involved in Dasatinib action and resistance in prostate cancer.
Caption: Experimental workflow for Western blot analysis of Src phosphorylation.
Caption: Logical relationship in the development of Dasatinib resistance.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Dasatinib Effect between 2D and 3D Tumor Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Docetaxel and dasatinib or placebo in men with metastatic castration-resistant prostate cancer (READY): a randomised, double-blind phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: BMS-351 Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of BMS-351 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective nonsteroidal inhibitor of CYP17A1 lyase, an enzyme crucial for androgen biosynthesis.[1][2] It is being investigated for its potential in treating castration-resistant prostate cancer. Like many benzimidazole derivatives, this compound is poorly soluble in water, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy in preclinical and clinical studies.[1][3][4][5]
Q2: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?
Q3: What are the general strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanosuspension can enhance the dissolution rate.[8]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution. This can be achieved through methods like spray drying or hot-melt extrusion.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in the gastrointestinal tract.[9][10]
-
Complexation: The use of complexing agents like cyclodextrins can increase the apparent solubility of the drug.[9]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during experiments aimed at improving this compound bioavailability.
| Problem | Possible Cause | Suggested Solution |
| Low and variable drug exposure in animal studies after oral administration. | Poor and inconsistent dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility. | 1. Conduct solubility enhancement studies: Systematically screen different formulation approaches (e.g., nanosuspension, amorphous solid dispersion, lipid-based formulations) to identify a suitable method for improving this compound solubility and dissolution. 2. Optimize the formulation: Once a promising approach is identified, further optimize the formulation parameters (e.g., particle size, drug-to-carrier ratio, excipient selection) to maximize bioavailability. |
| Precipitation of this compound in aqueous media during in vitro assays. | The concentration of this compound exceeds its thermodynamic solubility in the assay buffer. | 1. Use of co-solvents: For in vitro experiments, consider using a co-solvent such as DMSO, but keep the final concentration low (typically <0.5%) to avoid artifacts. 2. Incorporate surfactants: The addition of a small amount of a non-ionic surfactant (e.g., Tween® 80) to the buffer can help maintain the solubility of this compound. |
| Difficulty in preparing a stable and uniform oral dosing formulation for animal studies. | This compound tends to agglomerate or settle in simple aqueous suspensions. | 1. Develop a suspension with wetting and suspending agents: Utilize wetting agents (e.g., polysorbates) to ensure proper dispersion of the drug particles and suspending agents (e.g., carboxymethylcellulose) to prevent settling.[11] 2. Consider a lipid-based formulation: Formulating this compound in an oil or a self-emulsifying system can provide a homogenous and stable liquid dosage form.[11] |
Experimental Protocols
In Vitro Dissolution Testing for this compound Formulations
Objective: To assess and compare the dissolution profiles of different this compound formulations in biorelevant media.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0
-
-
Procedure: a. Prepare 900 mL of the desired dissolution medium and equilibrate to 37 ± 0.5 °C. b. Place a known amount of the this compound formulation (equivalent to the desired dose) into the dissolution vessel. c. Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM). d. At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. e. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE). f. Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). g. Plot the percentage of drug dissolved against time to generate dissolution profiles.
In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of different this compound formulations in a rodent model (e.g., rats or mice).
Methodology:
-
Animals: Male Sprague-Dawley rats (or other appropriate rodent strain), fasted overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) as a bolus injection via the tail vein to determine the absolute bioavailability.
-
Oral (PO) Groups: Administer the different this compound formulations (e.g., aqueous suspension, nanosuspension, lipid-based formulation) via oral gavage.
-
-
Blood Sampling: a. Collect blood samples from a suitable site (e.g., tail vein or saphenous vein) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). b. Process the blood samples to obtain plasma.
-
Sample Analysis: a. Extract this compound from the plasma samples. b. Quantify the concentration of this compound in the plasma using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: a. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) for each group. b. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Signaling Pathway and Experimental Workflow Diagrams
CYP17A1-Mediated Androgen Synthesis Pathway
The following diagram illustrates the key steps in the androgen biosynthesis pathway and the point of inhibition by this compound.
Caption: CYP17A1 pathway and this compound inhibition.
Experimental Workflow for Bioavailability Enhancement
This diagram outlines the logical flow of experiments to improve the bioavailability of this compound.
Caption: Workflow for improving this compound bioavailability.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | nonsteroidal CYP17A1 lyase inhibitor | CAS# 1370001-71-0 | InvivoChem [invivochem.com]
Technical Support Center: BMS-351 Cell Viability Assay Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell viability assays during treatment with BMS-351.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent between experiments. What are the potential causes?
A1: Inconsistent results in cell viability assays can stem from several factors. Firstly, ensure consistent cell culture conditions, including cell passage number, seeding density, and media composition. Variability in the preparation of this compound stock solutions and final dilutions can also lead to discrepancies. Finally, technical variability in the assay itself, such as uneven plate warming or inconsistent incubation times, can contribute to unreliable data.
Q2: I am observing a decrease in the signal of my colorimetric/fluorometric viability assay (e.g., MTT, resazurin) that does not seem to correlate with the expected level of cell death. Could this compound be interfering with the assay chemistry?
A2: It is possible for small molecules to interfere with the reagents used in viability assays. To determine if this compound is directly affecting the assay chemistry, it is crucial to run a cell-free control. This involves adding this compound at the concentrations used in your experiment to the cell culture media without cells, and then proceeding with the addition of the assay reagent (e.g., MTT, resazurin). A change in color or fluorescence in the absence of cells would indicate direct interference.
Q3: In my luminescence-based viability assay (e.g., CellTiter-Glo®), the signal is lower than expected, even at low concentrations of this compound where I don't anticipate significant cytotoxicity. What could be the issue?
A3: Some compounds can inhibit the luciferase enzyme used in luminescence-based assays. To test for this, you can perform a cell-free assay where you add this compound to a known concentration of ATP and the assay reagent. A decrease in the luminescent signal compared to the control (ATP and reagent without this compound) would suggest that this compound is inhibiting the luciferase enzyme.
Q4: My IC50 value for this compound in a whole-cell viability assay is significantly different from the reported IC50 value from a cell-free enzymatic assay. Why is there a discrepancy?
A4: Discrepancies between cell-free and cell-based IC50 values are common. Factors such as cell membrane permeability of the compound, cellular metabolism of the compound, and the presence of cellular efflux pumps can all influence the effective intracellular concentration of this compound, leading to a different potency in a whole-cell context. Off-target effects of the compound that influence cell viability through pathways other than CYP17A1 inhibition can also contribute to this difference.
Troubleshooting Guides
Problem 1: High Variability in Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Use a calibrated multichannel pipette and be consistent with pipetting technique. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation ("edge effect"). |
| Inconsistent Compound Concentration | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing of the compound in the media before adding to the cells. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure the plate reader provides uniform heating. |
Problem 2: Suspected Assay Interference
| Assay Type | Troubleshooting Step |
| Absorbance-Based (e.g., MTT, XTT) | Cell-Free Control: In a cell-free plate, add this compound to the media at the same concentrations as your experiment. Add the assay reagent and measure the absorbance. A significant signal indicates interference. |
| Fluorescence-Based (e.g., Resazurin) | Cell-Free Control: In a cell-free plate, add this compound to the media. Add the assay reagent and measure fluorescence. A change in fluorescence indicates interference. |
| Luminescence-Based (e.g., CellTiter-Glo®) | Luciferase Inhibition Control: In a cell-free plate, add a known amount of ATP, the assay reagent, and this compound. A decrease in luminescence compared to the control without this compound suggests enzyme inhibition. |
Data Presentation
This compound Inhibitory Concentration
| Assay Type | Target | System | IC50 | Reference |
| Enzymatic Assay | Human CYP17A1 | HEK293 cell microsomes | 19 nM | [1] |
| Enzymatic Assay | Cynomolgus Monkey CYP17A1 | - | 4 nM | [1] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (typically from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO at <0.5% final concentration). Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment period.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Assay Procedure: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal and then measure luminescence with a plate reader.
Mandatory Visualization
Caption: this compound inhibits the 17,20-lyase activity of CYP17A1, blocking androgen synthesis.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in BMS-351 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BMS-351, a potent and selective nonsteroidal CYP17A1 lyase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, nonsteroidal inhibitor of CYP17A1 lyase.[1] CYP17A1 is a key enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase activities. By selectively inhibiting the 17,20-lyase activity, this compound blocks the conversion of pregnenolone and progesterone derivatives into androgens, such as testosterone. This targeted inhibition is crucial for therapeutic strategies in castration-resistant prostate cancer (CRPC).
Q2: What are the reported IC50 values for this compound?
A2: this compound has demonstrated potent inhibition of CYP17A1 with the following IC50 values:
Q3: Are there known off-target effects for this compound or other CYP17A1 inhibitors?
A3: While this compound is designed for selectivity, researchers should be aware of potential off-target effects common to CYP17A1 inhibitors. The inhibition of CYP17A1 can lead to the accumulation of upstream steroids, potentially causing mineralocorticoid excess, which can manifest as hypertension, hypokalemia, and fluid retention. Although this compound was developed to have greater selectivity over other steroidogenic enzymes like CYP21A2 and CYP11B1 compared to earlier inhibitors like abiraterone, it is crucial to monitor for these effects in preclinical models.[2][3]
Q4: What are potential mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound are not yet fully characterized, resistance to CYP17A1 inhibitors, in general, can arise from several factors. These may include:
-
Upregulation of CYP17A1 expression in tumor cells.
-
Activation of alternative androgen synthesis pathways.
-
Mutations in the androgen receptor (AR) that lead to ligand-independent activation.
-
The presence of androgen receptor splice variants that are constitutively active.
Troubleshooting Guides
In Vitro Enzyme Assays
Problem 1: Higher than expected IC50 value for this compound in a CYP17A1 enzyme assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Concentration | Verify the concentration of the enzyme, substrate, and cofactor (e.g., NADPH). Ensure accurate serial dilutions of this compound. |
| Suboptimal Assay Conditions | Confirm that the buffer pH, temperature, and incubation time are optimal for CYP17A1 activity. |
| Enzyme Inactivity | Use a fresh aliquot of the enzyme and test its activity with a known control inhibitor. |
| Compound Instability | Ensure this compound is fully dissolved and has not precipitated. Prepare fresh stock solutions. |
| Contaminated Reagents | Use fresh, high-purity reagents and assay buffers. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique. |
| Edge Effects in Plates | Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity. |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well. |
Cell-Based Assays
Problem 3: Reduced potency of this compound in a cell-based assay compared to an enzyme assay.
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | The compound may not be efficiently entering the cells. Consider using a different vehicle or formulation. |
| Efflux by Transporters | The cells may be actively pumping out the compound via efflux transporters (e.g., P-glycoprotein). Test in the presence of an efflux pump inhibitor. |
| Metabolism of the Compound | The cells may be metabolizing this compound into a less active form. Analyze cell lysates for the presence of metabolites. |
| High Protein Binding | This compound may bind to proteins in the cell culture medium, reducing its free concentration. Consider using serum-free or low-serum medium for the assay. |
Problem 4: Unexpected cytotoxicity observed in treated cells.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The observed toxicity may be due to inhibition of other cellular targets. Perform a broader kinase or receptor screening panel. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the cell line being used. |
| Compound Degradation | The compound may be degrading into a toxic byproduct. Verify the stability of this compound under your experimental conditions. |
Experimental Protocols
CYP17A1 Enzyme Inhibition Assay
This protocol is a generalized procedure based on methods used for characterizing CYP17A1 inhibitors.
-
Reagents and Materials:
-
Recombinant human CYP17A1 enzyme
-
CYP17A1 substrate (e.g., ¹⁴C-progesterone or a fluorescent substrate)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, CYP17A1 enzyme, and the this compound dilutions.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate and NADPH.
-
Incubate the reaction at 37°C for the desired time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a strong acid or organic solvent).
-
Quantify the product formation using a scintillation counter (for radiolabeled substrate) or a fluorescence plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Simplified androgen synthesis pathway showing the inhibitory action of this compound on CYP17A1 lyase.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
Validation & Comparative
Comparative In Vitro Efficacy Analysis: BMS-354825 (Dasatinib) vs. Abiraterone
This guide provides a comparative analysis of the in vitro efficacy of BMS-354825 (Dasatinib) and Abiraterone, two distinct therapeutic agents investigated for the treatment of prostate cancer. While direct head-to-head in vitro studies are limited, this document synthesizes available data from independent research to offer insights into their respective mechanisms and potencies against prostate cancer cell lines.
Note: The compound "BMS-351" as specified in the query is not extensively documented in the context of prostate cancer research. This guide focuses on BMS-354825 (Dasatinib), a well-researched BMS compound with a known role in cancer therapy, as a relevant comparator to Abiraterone.
Overview of Compounds
BMS-354825 (Dasatinib) is a potent, multi-targeted inhibitor of several key kinases, including BCR-ABL and the Src family kinases. Its mechanism of action involves the suppression of signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
Abiraterone is an androgen biosynthesis inhibitor that targets the CYP17A1 enzyme, which is critical for the production of androgens in the testes, adrenal glands, and within the tumor microenvironment itself. By depleting androgen levels, Abiraterone effectively curtails the signaling of the androgen receptor (AR), a primary driver of prostate cancer growth.
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of Dasatinib and Abiraterone across various prostate cancer cell lines. It is crucial to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Efficacy of BMS-354825 (Dasatinib) in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Metric | Value | Reference |
| PC-3 | Cell Viability (MTT) | IC50 | ~5 µM | |
| LNCaP | Cell Viability (MTT) | IC50 | >10 µM | |
| C4-2B | Apoptosis | % Apoptotic Cells | Significant increase at 1 µM | |
| DU-145 | Cell Proliferation | IC50 | ~200 nM |
Table 2: In Vitro Efficacy of Abiraterone in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Metric | Value | Reference |
| LNCaP | Cell Proliferation | IC50 | ~5 µM | |
| VCaP | Cell Growth | IC50 | 1-10 µM | |
| LAPC4 | Androgen Receptor Activity | IC50 | ~10 nM |
Signaling Pathway Diagrams
The diagrams below illustrate the distinct signaling pathways targeted by Dasatinib and Abiraterone.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the in vitro efficacy of anticancer agents.
Cell Viability (MTT) Assay
-
Cell Seeding: Prostate cancer cells (e.g., PC-3, LNCaP) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of Dasatinib or Abiraterone. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound or vehicle control for a specified duration (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the control.
Experimental Workflow Diagram
Conclusion
Based on the available in vitro data, both BMS-354825 (Dasatinib) and Abiraterone demonstrate anti-cancer activity against prostate cancer cell lines. However, they operate through fundamentally different mechanisms. Dasatinib exerts its effects by inhibiting key kinases involved in cell proliferation and survival, showing particular potency in cell lines like DU-145. Abiraterone's efficacy is rooted in its ability to block androgen synthesis, a critical pathway for androgen-dependent prostate cancer cells such as LNCaP.
The choice of cell line significantly impacts the apparent efficacy of each compound, underscoring the importance of selecting appropriate models for in vitro studies. A direct comparison of IC50 values across different studies should be approached with caution due to inherent variability in experimental protocols. Future head-to-head in vitro studies would be invaluable for a definitive comparative assessment of the potency of these two agents.
A Comparative Guide to BMS-351 and Other CYP17A1 Inhibitors for Researchers
For drug development professionals and researchers in oncology and endocrinology, the landscape of CYP17A1 inhibitors is of critical interest for the treatment of castration-resistant prostate cancer (CRPC). This guide provides an objective comparison of BMS-351, a promising nonsteroidal CYP17A1 lyase inhibitor, with other key inhibitors: Abiraterone, Orteronel, and Galeterone. The comparison is supported by experimental data on their potency, selectivity, and preclinical pharmacokinetics.
Cytochrome P450 17A1 (CYP17A1) is a critical enzyme in the androgen biosynthesis pathway, catalyzing both 17α-hydroxylase and 17,20-lyase reactions. Inhibition of CYP17A1 is a clinically validated strategy to reduce androgen levels and suppress prostate cancer growth. While Abiraterone is a widely used CYP17A1 inhibitor, its lack of selectivity can lead to side effects requiring co-administration of corticosteroids. This has spurred the development of more selective inhibitors like this compound, Orteronel, and Galeterone, which primarily target the 17,20-lyase activity essential for androgen synthesis.
Mechanism of Action: Targeting Androgen Synthesis
The androgen synthesis pathway is a key driver in prostate cancer. This compound and other CYP17A1 inhibitors act by blocking this pathway, thereby reducing the production of androgens that stimulate tumor growth.
Comparative Efficacy: In Vitro Inhibition of CYP17A1
The potency of CYP17A1 inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) against the hydroxylase and lyase activities of the enzyme. A lower IC50 value indicates greater potency.
| Compound | CYP17A1 Lyase IC50 (nM) | CYP17A1 Hydroxylase IC50 (nM) | Lyase/Hydroxylase Selectivity Ratio | Reference |
| This compound | 19 | 190 | 10 | [1] |
| Abiraterone | 12 - 15 | 2.5 - 7 | ~0.2 - 0.5 | [2][3] |
| Orteronel (TAK-700) | 1200 (rat) | >10,000 (rat) | >8.3 (rat) | [4] |
| Galeterone (TOK-001) | 23 - 47 | 73 | ~3.2 - 1.5 | [3][5] |
Note: Data are from different studies and may not be directly comparable due to variations in experimental conditions.
This compound demonstrates high potency against CYP17A1 lyase with a notable 10-fold selectivity over the hydroxylase activity.[1] In contrast, Abiraterone is a potent inhibitor of both lyase and hydroxylase activities, with a preference for the latter.[2][3] Orteronel shows strong selectivity for the lyase activity, particularly in preclinical rat models.[4] Galeterone also exhibits preferential inhibition of the lyase activity.[3][5]
Selectivity Profile: Off-Target Effects on Other Steroidogenic Enzymes
A key differentiator for next-generation CYP17A1 inhibitors is their selectivity against other cytochrome P450 enzymes involved in steroidogenesis, such as CYP11B1 (11β-hydroxylase) and CYP21A2 (21-hydroxylase). Inhibition of these enzymes can lead to mineralocorticoid excess and require corticosteroid replacement therapy.
| Compound | CYP11B1 Inhibition | CYP21A2 Inhibition | Reference |
| This compound | Weak inhibition | Weak inhibition | [1] |
| Abiraterone | Potent inhibitor | Potent inhibitor | [1] |
| Orteronel (TAK-700) | No inhibition (up to 10 µM in rats) | Not specified | [4] |
| Galeterone (TOK-001) | Not specified | Not specified |
This compound was developed to have robust selectivity over steroidogenic CYPs 21A2 and 11B1, which is a significant advantage over Abiraterone.[1] Abiraterone's inhibition of CYP11B1 and CYP21A2 necessitates co-administration with prednisone to manage side effects.[1] Orteronel also demonstrates a favorable selectivity profile in preclinical models.[4]
Preclinical Pharmacokinetics
The pharmacokinetic properties of these inhibitors have been evaluated in various preclinical models. The following table summarizes available data, though direct comparisons are challenging due to different species and study designs.
| Compound | Species | Key Pharmacokinetic Findings | Reference |
| This compound | Cynomolgus Monkey | At a 1.5 mg/kg oral dose in castrated monkeys, a remarkable reduction in testosterone levels was observed with minimal glucocorticoid and mineralocorticoid perturbation. | [1] |
| Abiraterone | Rat | High intra- and inter-subject variability in exposure. | [6] |
| Orteronel (TAK-700) | Cynomolgus Monkey | After single oral dosing, serum levels of DHEA, cortisol, and testosterone were rapidly suppressed. | [7] |
| Galeterone (TOK-001) | Rodents | Poor oral bioavailability. | [8] |
Experimental Protocols
In Vitro CYP17A1 Inhibition Assay (General Workflow)
The inhibitory activity of compounds against CYP17A1 is commonly determined using recombinant human CYP17A1 enzyme co-expressed with cytochrome P450 reductase.
Detailed Method for 17α-Hydroxylase and 17,20-Lyase Activity Assays:
-
Enzyme Source: Microsomes from insect cells or E. coli expressing recombinant human CYP17A1 and cytochrome P450 reductase are commonly used.
-
Substrates:
-
For 17α-hydroxylase activity, radiolabeled [³H]-progesterone is often used.
-
For 17,20-lyase activity, radiolabeled [³H]-17α-hydroxypregnenolone is a common substrate.[9]
-
-
Incubation: The enzyme, substrate, and various concentrations of the test inhibitor are incubated in a buffered solution containing a NADPH-generating system at 37°C.
-
Extraction: The reaction is typically stopped by the addition of an organic solvent (e.g., ethyl acetate), and the steroids are extracted.
-
Separation and Detection: The substrate and its hydroxylated or cleaved product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the separated steroids is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Steroidogenesis Assay (H295R Cells)
The human adrenocortical carcinoma cell line H295R is a widely used in vitro model to assess the effects of compounds on steroid hormone production. These cells express the key enzymes of the steroidogenic pathway, including CYP17A1.
Protocol Outline:
-
Cell Culture: H295R cells are cultured in a suitable medium, often supplemented with serum.[10]
-
Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).[10]
-
Hormone Measurement: After treatment, the cell culture medium is collected, and the levels of various steroid hormones (e.g., progesterone, 17α-hydroxyprogesterone, androstenedione, dehydroepiandrosterone, testosterone, and cortisol) are measured using techniques like liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The changes in hormone levels in treated cells compared to vehicle-treated control cells are used to determine the inhibitory effect of the compound on specific enzymatic steps in the steroidogenesis pathway.
Conclusion
This compound emerges as a potent and selective nonsteroidal CYP17A1 lyase inhibitor with a preclinical profile that suggests a potential for an improved safety profile compared to the less selective inhibitor Abiraterone. Its high selectivity for the lyase over the hydroxylase activity of CYP17A1, and its weak inhibition of other key steroidogenic enzymes like CYP11B1 and CYP21A2, may translate to a reduced need for concomitant corticosteroid therapy. Orteronel and Galeterone also offer improved selectivity over Abiraterone. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these next-generation CYP17A1 inhibitors in the treatment of castration-resistant prostate cancer. This guide provides a foundational comparison to aid researchers in their evaluation of these important therapeutic agents.
References
- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparisons of Prostate Cancer Inhibitors Abiraterone and TOK-001 Binding with CYP17A1 through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of a novel 17,20-lyase inhibitor, orteronel (TAK-700), on androgen synthesis in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orteronel (TAK-700), a novel non-steroidal 17,20-lyase inhibitor: effects on steroid synthesis in human and monkey adrenal cells and serum steroid levels in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galeterone - Wikipedia [en.wikipedia.org]
- 9. Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of BMS-351: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of BMS-351, a potent and selective nonsteroidal inhibitor of CYP17A1 lyase, with other key alternatives in the treatment landscape of castration-resistant prostate cancer (CRPC). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to offer an objective assessment of this compound's performance for research and drug development professionals.
Introduction to this compound
This compound is a promising therapeutic agent that targets cytochrome P450 17A1 (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[1] Unlike other therapies, this compound is designed to selectively inhibit the 17,20-lyase activity of CYP17A1, which is a key step in the production of androgens that fuel the growth of prostate cancer. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.
Comparative Selectivity Profile
The selectivity of a drug is a critical determinant of its therapeutic index. To objectively evaluate this compound, its inhibitory activity against a panel of key cytochrome P450 enzymes was compared to that of other CYP17A1 inhibitors, namely abiraterone and orteronel (TAK-700).
Table 1: Comparative IC50 Values (nM) of CYP17A1 Inhibitors Against Steroidogenic CYPs
| Compound | CYP17A1 Lyase | CYP11B1 (Steroid 11β-hydroxylase) | CYP21A2 (Steroid 21-hydroxylase) |
| This compound | 19 | >10,000 | >10,000 |
| Abiraterone | 13 | 150 | 250 |
Data for this compound and Abiraterone from Huang A, et al. ACS Med Chem Lett. 2015.
Table 2: Comparative IC50 Values (µM) Against a Panel of Xenobiotic-Metabolizing CYPs
| Compound | CYP1A2 | CYP2C8 | CYP2C9 | CYP2C19 | CYP2B6 | CYP2D6 | CYP3A4/5 |
| This compound | Weak inhibition | N/A | N/A | N/A | N/A | N/A | N/A |
| Abiraterone | N/A | N/A | N/A | N/A | N/A | 0.23 | Substrate |
| Orteronel (TAK-700) | 17.8 | 27.7 | 30.8 | 38.8 | >100 | >100 | >100 |
Data for this compound from Huang A, et al. ACS Med Chem Lett. 2015. Data for Abiraterone from Structure-based design of inhibitors with improved selectivity for steroidogenic cytochrome P450 17A1 over cytochrome P450 21A2. Data for Orteronel from Assessment of cytochrome P450-mediated drug-drug interaction potential of orteronel. N/A indicates data not available from the searched sources.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used for its validation, the following diagrams illustrate the androgen biosynthesis pathway and a typical experimental workflow for assessing inhibitor selectivity.
Caption: Simplified androgen biosynthesis pathway highlighting the inhibitory action of this compound on CYP17A1 lyase.
References
A Head-to-Head Comparison of Androgen Synthesis and Androgen Receptor Inhibition in Prostate Cancer: A Review of Two Therapeutic Strategies
A direct head-to-head comparison between the investigational compound BMS-351 and the approved drug enzalutamide is not feasible at this time due to the limited publicly available data on this compound, a preclinical, nonsteroidal CYP17A1 lyase inhibitor.
To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this document will instead compare the drug classes to which these two agents belong: CYP17A1 inhibitors and androgen receptor (AR) inhibitors . To facilitate this comparison, we will use the well-established CYP17A1 inhibitor, abiraterone acetate , as a representative for its class, and compare it with enzalutamide .
This guide will delve into their distinct mechanisms of action, present available performance data from preclinical and clinical studies, and provide detailed experimental protocols for key assays, offering a comprehensive overview of these two critical therapeutic approaches in the management of prostate cancer.
Mechanisms of Action: A Tale of Two Strategies
The growth and proliferation of prostate cancer cells are heavily dependent on androgen receptor signaling. Both CYP17A1 inhibitors and AR inhibitors aim to disrupt this pathway, but they do so at different points.
1.1. CYP17A1 Inhibition: Halting Androgen Production
CYP17A1 is a crucial enzyme in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone and progesterone into precursors of androgens such as testosterone.[1][2] By inhibiting CYP17A1, drugs like abiraterone acetate effectively shut down the production of androgens in the testes, adrenal glands, and within the tumor itself.[1][3] This leads to a significant reduction in the circulating and intratumoral levels of androgens available to activate the androgen receptor.
1.2. Androgen Receptor Inhibition: Blocking the Signal at the Receptor
Enzalutamide represents a direct approach to blocking androgen receptor signaling. It is a potent androgen receptor inhibitor that acts at multiple steps in the AR signaling pathway.[4][5][6] Enzalutamide competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA.[5][7][8] This multi-pronged attack effectively blocks the downstream signaling cascade that leads to prostate cancer cell growth and survival.
Performance Data: A Comparative Overview
The following tables summarize key preclinical and clinical data for abiraterone acetate and enzalutamide.
Table 1: Preclinical Efficacy
| Parameter | Abiraterone Acetate | Enzalutamide |
| Target | CYP17A1 | Androgen Receptor |
| In Vitro Potency (IC50) | Potent inhibitor of CYP17A1 | High binding affinity to the AR |
| Cell Line Activity | Inhibits growth of androgen-dependent prostate cancer cell lines | Induces apoptosis and suppresses growth in prostate cancer cell lines, including some that are resistant to first-generation antiandrogens[8] |
| In Vivo Models | Reduces tumor growth and serum PSA levels in xenograft models of prostate cancer | Demonstrates significant anti-tumor activity in various prostate cancer xenograft models |
Table 2: Clinical Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Parameter | Abiraterone Acetate (with Prednisone) | Enzalutamide |
| Key Clinical Trials | COU-AA-301, COU-AA-302 | AFFIRM, PREVAIL |
| Overall Survival (OS) Benefit (vs. Control) | Significant improvement in OS in both post-chemotherapy and chemotherapy-naïve patients | Significant improvement in OS in both post-chemotherapy and chemotherapy-naïve patients |
| Radiographic Progression-Free Survival (rPFS) Benefit (vs. Control) | Significant improvement in rPFS | Significant improvement in rPFS |
| PSA Response Rate | High rates of PSA decline | High rates of PSA decline |
Table 3: Safety and Tolerability Profile
| Adverse Event Profile | Abiraterone Acetate (with Prednisone) | Enzalutamide |
| Common Adverse Events | Mineralocorticoid-related side effects (hypertension, hypokalemia, fluid retention), hepatotoxicity | Fatigue, hot flashes, musculoskeletal pain, headache, hypertension |
| Specific Adverse Events of Note | Requires co-administration with prednisone to mitigate mineralocorticoid excess | Seizures (rare, but a known risk) |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments used in the evaluation of CYP17A1 and AR inhibitors.
In Vitro CYP17A1 Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of CYP17A1.
Methodology:
-
Enzyme Source: Recombinant human CYP17A1 enzyme is used.
-
Substrate: A fluorescent or radiolabeled substrate for CYP17A1 (e.g., pregnenolone) is utilized.
-
Incubation: The enzyme, substrate, and varying concentrations of the test compound (e.g., abiraterone acetate) are incubated in a suitable buffer system.
-
Detection: The formation of the product is measured using an appropriate detection method (e.g., fluorescence plate reader for a fluorescent product or liquid scintillation counting for a radiolabeled product).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
References
- 1. CYP17A1 Inhibitors in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to CYP17A1 inhibition with abiraterone in castration resistant prostate cancer: Induction of steroidogenesis and androgen receptor splice variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. urology-textbook.com [urology-textbook.com]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
BMS-351 Versus Abiraterone in Abiraterone-Resistant Prostate Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy and mechanistic profiles of BMS-351 and abiraterone, with a focus on their potential relevance in abiraterone-resistant prostate cancer. While direct experimental data for this compound in abiraterone-resistant models is not publicly available, this guide offers a comparative analysis based on their distinct biochemical properties and the known mechanisms of abiraterone resistance.
Executive Summary
Abiraterone, a potent inhibitor of CYP17A1, is a standard-of-care therapy for metastatic castration-resistant prostate cancer (CRPC). However, resistance to abiraterone inevitably develops, often through mechanisms that reactivate androgen receptor (AR) signaling. This compound is a novel, nonsteroidal inhibitor of CYP17A1 with a distinct selectivity profile compared to abiraterone. This guide explores the hypothesis that the differentiated selectivity of this compound may offer advantages in overcoming some forms of abiraterone resistance.
Comparative Preclinical Efficacy
While direct comparative efficacy studies in abiraterone-resistant models are lacking for this compound, a comparison of their inhibitory profiles against key steroidogenic enzymes provides insight into their differential biochemical activities.
Table 1: Comparative In Vitro Inhibitory Activity of this compound and Abiraterone [1]
| Compound | CYP17A1 Lyase IC50 (nM) | CYP17A1 Hydroxylase IC50 (nM) | Hydroxylase/Lyase Selectivity Ratio | CYP11B1 IC50 (nM) | CYP21A2 IC50 (nM) |
| This compound | 19 | 190 | 10 | >10,000 | >10,000 |
| Abiraterone | 15 | 2.5 | 0.17 | 150 | 220 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A higher value indicates lower potency. The hydroxylase/lyase selectivity ratio is an estimate as the two activities were determined using different enzyme preparations.[1]
Key Insights from Preclinical Data:
-
CYP17A1 Lyase Potency: this compound and abiraterone exhibit similar high potency in inhibiting the 17,20-lyase activity of CYP17A1, which is crucial for androgen synthesis.[1]
-
Selectivity for Lyase over Hydroxylase: this compound demonstrates a 10-fold selectivity for the lyase function of CYP17A1 over its hydroxylase function. In contrast, abiraterone is more potent at inhibiting the hydroxylase activity.[1] This difference in selectivity is a key distinguishing feature.
-
Selectivity Against Other Steroidogenic Enzymes: this compound shows significantly greater selectivity over CYP11B1 and CYP21A2 compared to abiraterone.[1] Inhibition of these enzymes by abiraterone can lead to mineralocorticoid excess and necessitates co-administration with prednisone to manage side effects. The high selectivity of this compound suggests a potentially improved safety profile.[1]
Signaling Pathways and Mechanisms of Action
The development of resistance to abiraterone is multifactorial but often converges on the restoration of androgen receptor signaling. The following diagram illustrates the steroidogenesis pathway and highlights the points of intervention for both abiraterone and this compound, as well as key mechanisms of abiraterone resistance.
Caption: Steroidogenesis pathway and points of intervention for this compound and abiraterone.
Discussion of Abiraterone Resistance and the Potential Role of this compound:
-
CYP17A1 Upregulation: A common mechanism of resistance to abiraterone is the upregulation of CYP17A1 expression, which can overcome the inhibitory effect of the drug. A more potent or structurally distinct inhibitor might be effective in this scenario.
-
Androgen Receptor (AR) Alterations: Amplification, mutation, or the expression of ligand-independent splice variants (e.g., AR-V7) of the AR can lead to constitutive receptor activation, even in the absence of androgens. In these cases, targeting androgen synthesis alone may be insufficient.
-
Potential for this compound: The differentiated selectivity of this compound for the lyase activity of CYP17A1 could, in theory, lead to a different downstream steroid metabolite profile compared to abiraterone. Whether this could impact the development or circumvention of resistance is unknown and requires experimental validation. Furthermore, its greater selectivity against other CYPs could lead to a better safety profile, potentially allowing for different dosing strategies or combination therapies. However, without direct evidence in resistant models, these remain hypotheses.
Experimental Protocols
The following are generalized protocols for key experiments to compare the efficacy of CYP17A1 inhibitors.
In Vitro CYP17A1 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the 17α-hydroxylase and 17,20-lyase activities of human CYP17A1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CYP17A1 enzyme co-expressed with P450 oxidoreductase in a microsomal preparation is used. Radiolabeled substrates ([3H]-progesterone for hydroxylase activity and [3H]-17α-hydroxypregnenolone for lyase activity) are prepared in an appropriate buffer.
-
Inhibition Assay: The test compounds (e.g., this compound, abiraterone) are serially diluted and pre-incubated with the enzyme preparation.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the radiolabeled substrate and NADPH as a cofactor. The reaction is allowed to proceed at 37°C for a defined period and then terminated by the addition of a quenching solvent.
-
Product Separation and Detection: The radiolabeled substrate and product are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Data Analysis: The amount of product formed is quantified by liquid scintillation counting. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay in Prostate Cancer Cell Lines
Objective: To assess the effect of test compounds on the proliferation of androgen-sensitive and abiraterone-resistant prostate cancer cell lines.
Methodology:
-
Cell Culture: Human prostate cancer cell lines (e.g., LNCaP, VCaP, and their abiraterone-resistant derivatives) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds.
-
Proliferation Assessment: After a defined incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Data Analysis: The half-maximal effective concentration (EC50) for cell growth inhibition is determined from the dose-response curves.
In Vivo Efficacy in a Prostate Cancer Xenograft Model
Objective: To evaluate the anti-tumor efficacy of test compounds in a castrated mouse model bearing human prostate cancer xenografts.
Methodology:
-
Xenograft Establishment: Immunocompromised mice (e.g., SCID or nude mice) are surgically castrated and subcutaneously inoculated with a human prostate cancer cell line (e.g., VCaP).
-
Tumor Growth and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and dosed orally with the vehicle control, abiraterone acetate, or this compound.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly. Serum prostate-specific antigen (PSA) levels can also be monitored as a biomarker of tumor response.
-
Pharmacodynamic and Biomarker Analysis: At the end of the study, tumors can be harvested for analysis of intratumoral androgen levels and expression of AR and other relevant biomarkers.
Experimental Workflow and Logical Relationships
The following diagram outlines a hypothetical experimental workflow to directly compare the efficacy of this compound and abiraterone in an abiraterone-resistant model.
Caption: A proposed experimental workflow for head-to-head comparison.
Conclusion
This compound is a potent inhibitor of CYP17A1 lyase with a distinct selectivity profile compared to abiraterone, notably its selectivity for the lyase over the hydroxylase activity of CYP17A1 and its superior selectivity against other key steroidogenic enzymes.[1] These characteristics suggest a potential for a differentiated clinical profile, including a possibly improved safety profile.
However, in the context of abiraterone-resistant prostate cancer, the efficacy of this compound remains to be determined. The mechanisms of abiraterone resistance are complex and may not be solely dependent on the specific activity of CYP17A1. Therefore, direct experimental evaluation of this compound in well-characterized abiraterone-resistant preclinical models is essential to ascertain its potential therapeutic value in this setting. The experimental protocols and workflow outlined in this guide provide a framework for such an investigation. Researchers in the field are encouraged to pursue these studies to elucidate the potential of next-generation CYP17A1 inhibitors in overcoming resistance to current therapies.
References
Comparative Pharmacokinetics of CYP17A1 Inhibitors: A Guide for Researchers
A comparative analysis of the pharmacokinetics of BMS-351, a novel CYP17A1 lyase inhibitor, is hampered by the current lack of publicly available clinical or preclinical pharmacokinetic data. Therefore, this guide provides a comparative overview of the pharmacokinetics of established alternative CYP17A1 inhibitors: abiraterone, seviteronel, and orteronel, which are either approved or have been clinically investigated for the treatment of castration-resistant prostate cancer (CRPC).
This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the pharmacokinetic profiles of these key therapeutic agents.
Executive Summary
CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, making it a key target in the treatment of CRPC. While this compound shows promise as a selective inhibitor, its pharmacokinetic properties remain undisclosed. This guide focuses on the available data for abiraterone, seviteronel, and orteronel, summarizing their absorption, distribution, metabolism, and excretion profiles. The data presented is compiled from various clinical studies and is intended to facilitate a comparative understanding of these compounds.
Data Presentation: Pharmacokinetic Parameters of CYP17A1 Inhibitors
The following table summarizes the key pharmacokinetic parameters for abiraterone, seviteronel, and orteronel based on available clinical trial data in humans. It is important to note that these values can exhibit significant inter-individual variability.
| Parameter | Abiraterone Acetate | Seviteronel | Orteronel |
| Prodrug | Yes (Abiraterone Acetate) | No | No |
| Active Moiety | Abiraterone | Seviteronel | Orteronel |
| Time to Maximum Concentration (Tmax) | ~2 hours[1][2][3] | ~2 hours[4] | ~2 hours[4] |
| Half-life (t1/2) | ~12 hours[1][5] | Not explicitly stated in the provided results | Not explicitly stated in the provided results |
| Effect of Food on Absorption | Significantly increased absorption[1] | Not clinically relevant effect[6][7] | Information not available in the provided results |
| Metabolism | Primarily by CYP3A4 and SULT2A1[3] | Information not available in the provided results | Information not available in the provided results |
| Excretion | Primarily in feces[5] | Information not available in the provided results | Primarily in urine in animals[8] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from Phase I and II clinical trials. A general outline of the experimental protocol for determining the pharmacokinetics of an orally administered drug in humans is as follows:
Study Design: Typically, these are open-label, single- or multiple-dose studies involving healthy volunteers or patients with the target disease. Cross-over designs are often employed in bioequivalence studies.[9]
Drug Administration: The drug is administered orally at a specified dose, either in a fasted state or after a standardized meal to assess food effects.[10][11]
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration.[10][12][13] Typical sampling times include pre-dose, and then at multiple intervals post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) to capture the absorption, distribution, and elimination phases.[12][13]
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data.[10][12] Population pharmacokinetic (PopPK) modeling may also be employed to identify sources of variability in drug exposure.[6][7]
Mandatory Visualization
Signaling Pathway of CYP17A1 Inhibition
Caption: Androgen synthesis pathway and the inhibitory action of CYP17A1 lyase inhibitors.
General Experimental Workflow for a Human Pharmacokinetic Study
Caption: A generalized workflow for a clinical pharmacokinetic study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Open-label, phase I, pharmacokinetic studies of abiraterone acetate in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Phase 1/2 study of orteronel (TAK-700), an investigational 17,20-lyase inhibitor, with docetaxel–prednisone in metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A population pharmacokinetic analysis of the oral CYP17 lyase and androgen receptor inhibitor seviteronel in patients with advanced/metastatic castration-resistant prostate cancer or breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Urinary Excretion Mechanism of Orteronel (TAK-700), A Novel 17,20-Lyase Inhibitor, in Animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Phase I Clinical Trial of the CYP17 Inhibitor Abiraterone Acetate Demonstrating Clinical Activity in Patients With Castration-Resistant Prostate Cancer Who Received Prior Ketoconazole Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Benchmarking BMS-351: A Preclinical Androgen Synthesis Inhibitor Against Next-Generation Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapeutic options for castration-resistant prostate cancer (CRPC) has evolved significantly with the development of agents that potently target the androgen receptor (AR) signaling axis. This guide provides a comparative analysis of BMS-351, a preclinical, selective inhibitor of CYP17A1 lyase, and the clinically established next-generation androgen receptor inhibitors: enzalutamide, apalutamide, and darolutamide.
While both this compound and next-generation AR inhibitors aim to disrupt androgen-driven tumor growth, they employ distinct mechanisms of action. This compound curtails the production of androgens, the ligands that activate the AR. In contrast, next-generation AR inhibitors directly bind to the AR, preventing its activation and downstream signaling. This guide will delve into the preclinical data for this compound and compare its profile with the established clinical and preclinical performance of leading AR inhibitors, offering a framework for evaluating novel androgen synthesis inhibitors.
Mechanism of Action: A Tale of Two Strategies
The androgen receptor signaling pathway is a critical driver of prostate cancer progression. In CRPC, despite low circulating levels of testicular androgens, the AR can be activated through various mechanisms, including intratumoral androgen synthesis.
This compound: Targeting Androgen Synthesis
This compound is a potent and selective nonsteroidal inhibitor of CYP17A1 lyase.[1][2] CYP17A1 is a crucial enzyme in the androgen biosynthesis pathway, responsible for converting pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone. By selectively inhibiting the lyase activity of CYP17A1, this compound aims to reduce the intratumoral production of androgens that fuel CRPC growth.[1][2] This mechanism is similar to the clinically approved drug abiraterone acetate.
Next-Generation AR Inhibitors: Direct Receptor Blockade
Next-generation AR inhibitors, including enzalutamide, apalutamide, and darolutamide, are potent antagonists of the androgen receptor.[3][4][5] They act by:
-
Blocking androgen binding: They competitively inhibit the binding of androgens to the ligand-binding domain of the AR.
-
Preventing nuclear translocation: They impair the translocation of the AR from the cytoplasm to the nucleus.
-
Inhibiting DNA binding: They disrupt the interaction of the AR with androgen response elements (AREs) on the DNA.
This comprehensive blockade of AR signaling has demonstrated significant clinical efficacy in the treatment of CRPC.[3][4]
Preclinical Performance: A Head-to-Head Overview
Direct comparative studies between this compound and next-generation AR inhibitors are not publicly available. Therefore, this comparison is based on their individual preclinical data.
| Parameter | This compound | Enzalutamide | Apalutamide | Darolutamide |
| Target | CYP17A1 Lyase | Androgen Receptor | Androgen Receptor | Androgen Receptor |
| IC50 (CYP17A1 Lyase) | Potent inhibitor[1][2] | Not Applicable | Not Applicable | Not Applicable |
| AR Binding Affinity (Ki) | Not Applicable | High Affinity | High Affinity | High Affinity[5] |
| In Vivo Efficacy | Remarkable reduction in testosterone levels in castrated cynomolgus monkeys[1][2] | Significant tumor growth inhibition in CRPC xenograft models | Significant tumor growth inhibition in CRPC xenograft models | Significant tumor growth inhibition in CRPC xenograft models[5] |
| Selectivity | Selective for CYP17A1 lyase over hydroxylase activity and other CYPs[1][2] | Specific for AR | Specific for AR | Specific for AR with low BBB penetration[5] |
Key Findings from Preclinical Studies:
-
This compound: Demonstrates potent and selective inhibition of CYP17A1 lyase, leading to a significant reduction in testosterone levels in a relevant preclinical model.[1][2] Its selectivity profile suggests a potential for a favorable safety profile by minimizing off-target effects on other steroidogenic enzymes.[1][2]
-
Next-Generation AR Inhibitors: All three approved agents exhibit high binding affinity for the androgen receptor and demonstrate robust anti-tumor activity in preclinical models of CRPC.[3][4][5] Darolutamide is noted for its distinct chemical structure and low potential for blood-brain barrier penetration, which may contribute to a different side-effect profile.[5]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments.
CYP17A1 Lyase Inhibition Assay (for this compound)
-
Objective: To determine the in vitro potency of this compound in inhibiting the lyase activity of human CYP17A1.
-
Methodology:
-
Recombinant human CYP17A1 enzyme is incubated with a fluorescent or radiolabeled pregnenolone substrate.
-
The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control.
-
The reaction is allowed to proceed for a specified time at 37°C and then terminated.
-
The amount of the product (e.g., DHEA) is quantified using liquid chromatography-mass spectrometry (LC-MS) or scintillation counting.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Androgen Receptor Competitive Binding Assay (for Next-Generation AR Inhibitors)
-
Objective: To determine the binding affinity of the inhibitor to the androgen receptor.
-
Methodology:
-
A source of androgen receptor, such as cell lysates from AR-overexpressing cells or purified AR protein, is used.
-
A radiolabeled androgen, such as [3H]-dihydrotestosterone (DHT), is incubated with the AR source in the presence of increasing concentrations of the test compound (e.g., enzalutamide).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and unbound radioligand are separated using a filter-binding assay or size-exclusion chromatography.
-
The amount of bound radioactivity is measured, and the inhibition constant (Ki) is determined using the Cheng-Prusoff equation.
-
Concluding Remarks
This compound represents a potent and selective preclinical candidate for the inhibition of androgen synthesis through the targeting of CYP17A1 lyase. Its mechanism of action offers a distinct approach to disrupting androgen receptor signaling compared to the direct antagonism of the receptor by next-generation inhibitors like enzalutamide, apalutamide, and darolutamide.
While the preclinical profile of this compound is promising, it is important to note the absence of publicly available clinical data. The established clinical efficacy and safety profiles of the next-generation AR inhibitors set a high benchmark for any new agent entering this therapeutic space. Future research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the comparative efficacy and safety of this compound and to determine its potential role in the management of castration-resistant prostate cancer. The development of resistance to current therapies underscores the continued need for novel agents with different mechanisms of action to improve patient outcomes.
References
- 1. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the Selective CYP17A1 Lyase Inhibitor this compound for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. mdpi.com [mdpi.com]
- 5. Next-generation androgen receptor inhibitors in non-metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Published BMS-351 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published performance data for BMS-351, a selective CYP17A1 lyase inhibitor, with relevant alternatives, supported by experimental data from the primary literature.
Introduction
This compound (also referred to as compound 18) is a potent, reversible, and nonsteroidal inhibitor of CYP17A1 lyase, an enzyme critical in the androgen biosynthesis pathway.[1] Its development was aimed at treating castration-resistant prostate cancer (CRPC) by selectively blocking the production of androgens that fuel tumor growth.[1] A key differentiation strategy for this compound is its high selectivity for the lyase function of CYP17A1 over its hydroxylase function and other steroidogenic CYP enzymes, such as CYP11B1 and CYP21A2.[1][2] This selectivity profile is intended to minimize the side effects associated with the co-administration of corticosteroids, which is often necessary with less selective inhibitors like abiraterone.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and the comparator, abiraterone, as reported in the primary literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Target Enzyme | This compound IC₅₀ (nM) | Abiraterone IC₅₀ (nM) | Selectivity Ratio (Hydroxylase/Lyase) |
| Human CYP17A1 Lyase | 19 | - | 10 |
| Cynomolgus Monkey CYP17A1 Lyase | 4 | - | - |
| Human CYP17A1 Hydroxylase | 190 | - | - |
| Human CYP11B1 | >10,000 | - | - |
| Human CYP21A2 | >10,000 | - | - |
| Human CYP1A2 | >10,000 | - | - |
Data extracted from Huang A, et al. ACS Med Chem Lett. 2015;7(1):40-45.[1]
Table 2: In Vivo Efficacy of this compound in Castrated Cynomolgus Monkeys
| Treatment | Dose (mg/kg) | Mean Testosterone Reduction (%) |
| This compound | 1.5 | ~90% |
Data extracted from Huang A, et al. ACS Med Chem Lett. 2015;7(1):40-45.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CYP17A1 Enzyme Inhibition Assay
The in vitro potency of this compound was determined using a recombinant human CYP17A1 enzyme system. The assay measures the conversion of a substrate to a product, and the inhibitory effect of the compound is quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC₅₀).
-
Enzyme Source: Recombinant human CYP17A1 co-expressed with cytochrome P450 reductase in insect cells.
-
Substrate: [³H]-17α-hydroxyprogesterone for the lyase activity and [³H]-progesterone for the hydroxylase activity.
-
Incubation: The enzyme, substrate, and various concentrations of this compound were incubated at 37°C.
-
Product Detection: The radiolabeled product was separated from the substrate by thin-layer chromatography and quantified using a radioactivity detector.
-
Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Study in Cynomolgus Monkeys
To assess the in vivo efficacy of this compound, a study was conducted in surgically castrated male cynomolgus monkeys. This model is used to evaluate the ability of the compound to suppress adrenal androgen production.
-
Animal Model: Surgically castrated male cynomolgus monkeys.
-
Dosing: A single oral dose of this compound (1.5 mg/kg) was administered.
-
Pharmacokinetic Sampling: Blood samples were collected at various time points post-dose to determine the plasma concentration of this compound.
-
Pharmacodynamic Sampling: Blood samples were collected to measure testosterone levels before and after drug administration.
-
Hormone Analysis: Serum testosterone levels were quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage reduction in testosterone levels from baseline was calculated to determine the pharmacodynamic effect of this compound.
Visualizations
Signaling Pathway
Caption: Simplified steroidogenesis pathway highlighting the selective inhibition of CYP17A1 lyase by this compound.
Experimental Workflow
Caption: Workflow for the in vivo pharmacodynamic study of this compound in cynomolgus monkeys.
References
A Comparative Analysis of the Therapeutic Index of BMS-351 and Competing CYP17A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the investigational drug BMS-351 against its key competitors, focusing on the therapeutic index. The information is intended to support researchers, scientists, and drug development professionals in their evaluation of novel therapies for castration-resistant prostate cancer (CRPC).
Introduction
This compound is a potent and selective, nonsteroidal inhibitor of CYP17A1 lyase, a critical enzyme in the androgen biosynthesis pathway.[1][2] By inhibiting androgen production, this compound represents a promising therapeutic strategy for hormone-dependent cancers such as CRPC. Its primary competitors include other CYP17A1 inhibitors such as Abiraterone acetate, Orteronel, Galeterone, and Seviteronel. A key differentiator and determinant of clinical success for these inhibitors is their therapeutic index, a measure of a drug's safety and efficacy. This guide synthesizes available preclinical data to facilitate a comparative analysis.
Data Presentation
The following table summarizes the available preclinical data for this compound and its competitors. The therapeutic index is ideally calculated as the ratio of the toxic dose (e.g., LD50 or MTD) to the effective dose (e.g., IC50). However, a complete dataset for a direct quantitative comparison is not publicly available for all compounds.
| Compound | Target | IC50 (Human CYP17A1 Lyase) | LD50/MTD | Therapeutic Index (Calculated) |
| This compound | CYP17A1 Lyase | 19 nM[1][3] | Not Publicly Available | Not Calculable |
| Abiraterone acetate | CYP17A1 Lyase & Hydroxylase | Lyase: ~30 nM | LD50 (Rat, oral): >500 mg/kg, LD50 (Mouse, oral): >1000 mg/kg | Not Directly Calculable from available data |
| Orteronel (TAK-700) | CYP17A1 Lyase (selective) | Not Publicly Available | Development terminated due to lack of overall survival benefit in Phase III trials. | Not Applicable |
| Galeterone (TOK-001) | CYP17A1 Lyase & Androgen Receptor Antagonist | 300 nM[4] | MTD (Mouse, for analog VNPP433–3β): 25-50 mg/kg[5] | Not Directly Calculable |
| Seviteronel (VT-464) | CYP17A1 Lyase (selective) & Androgen Receptor Antagonist | Not Publicly Available | Phase I/II clinical trials established a recommended phase 2 dose (RP2D) of 450 mg once daily in women. | Not Applicable |
Note: The therapeutic index is a complex measure that can vary depending on the specific toxic and effective endpoints used, as well as the animal model. The data presented here are from various preclinical studies and may not be directly comparable. The lack of publicly available in vivo toxicity data for this compound prevents a direct calculation and comparison of its therapeutic index.
Signaling Pathway
CYP17A1 is a key enzyme in the steroidogenesis pathway, responsible for the conversion of pregnenolone and progesterone into androgens. Inhibition of the 17,20-lyase activity of CYP17A1 blocks the production of dehydroepiandrosterone (DHEA) and androstenedione, which are precursors to testosterone and dihydrotestosterone (DHT). By reducing androgen levels, CYP17A1 inhibitors can suppress the growth of androgen-dependent prostate cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CYP17A1 lyase inhibitor | Probechem Biochemicals [probechem.com]
- 4. This compound | nonsteroidal CYP17A1 lyase inhibitor | CAS# 1370001-71-0 | InvivoChem [invivochem.com]
- 5. Bristol Myers Squibb - BioNTech and Bristol Myers Squibb Announce Global Strategic Partnership to Co-Develop and Co-Commercialize Next-generation Bispecific Antibody Candidate BNT327 Broadly for Multiple Solid Tumor Types [news.bms.com]
Safety Operating Guide
Navigating the Disposal of BMS-351: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for BMS-351, a potent nonsteroidal CYP17A1 lyase inhibitor used in preclinical research. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this document outlines best practices based on the compound's known properties and general guidelines for chemical waste management.
Essential Safety and Handling Information
This compound is a chemical compound intended for research use only.[1] As with any laboratory chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Storage and Stability:
For short-term storage, this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage, it is recommended to store the compound at -20°C.[1] The compound is stable for several weeks during standard shipping conditions at ambient temperatures.[1]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1370001-71-0 | [1] |
| Molecular Formula | C15H12F3N3 | [1] |
| Molecular Weight | 291.28 g/mol | [1] |
| Short-Term Storage | 0 - 4°C (dry and dark) | [1] |
| Long-Term Storage | -20°C | [1] |
Step-by-Step Disposal Workflow
The proper disposal of this compound, in the absence of a specific SDS, should follow a conservative approach that aligns with general procedures for managing chemical waste in a laboratory setting. The following workflow provides a logical sequence of steps to ensure safe and compliant disposal.
Caption: A logical workflow for the proper disposal of this compound and similar research chemicals.
Experimental Protocols for Safe Handling
While specific experimental protocols for the disposal of this compound are not available, the following general procedures should be adopted to minimize risk:
Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse all contaminated glassware and surfaces with a suitable solvent in which this compound is soluble. Common solvents for similar compounds include DMSO, ethanol, and methanol. This rinseate should be collected as chemical waste.
-
Secondary Wash: Wash the rinsed items with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
Management of Spills:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.
-
Collect and Package: Carefully collect the absorbent material and place it in a sealed, labeled container for chemical waste disposal.
-
Decontaminate: Clean the spill area using the decontamination procedure outlined above.
Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of this compound in a research setting. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel are strongly advised to consult with their institution's Environmental Health and Safety (EHS) department and to adhere to all applicable local, state, and federal regulations regarding chemical waste disposal.
References
Essential Safety and Handling Protocols for BMS-351
For research, scientific, and drug development professionals, the following provides immediate and essential safety and logistical information for handling BMS-351, a potent and selective, nonsteroidal CYP17A1 lyase inhibitor intended for research use only.[1]
Personal Protective Equipment (PPE)
All personnel must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[2] The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Handling of solid compound (weighing, aliquoting) | - Impermeable disposable gloves (Nitrile or Neoprene)[2]- Fluid-resistant lab coat, fully buttoned[2]- Eye protection (safety glasses with side shields or safety goggles)[2]- Particulate respirator (e.g., N95 or higher) if not handled in a fume hood |
| Preparation of solutions | - Impermeable disposable gloves (Nitrile or Neoprene)[2]- Fluid-resistant lab coat, fully buttoned[2]- Eye protection (safety goggles or a face shield)[2]- Work should be conducted in a certified chemical fume hood |
| General laboratory work with dilute solutions | - Impermeable disposable gloves[2]- Lab coat[2]- Safety glasses[2] |
| Spill cleanup | - Double-gloving (impermeable disposable gloves)[2]- Fluid-resistant lab coat or disposable gown[2]- Safety goggles and a face shield[2]- Appropriate respiratory protection |
| Waste disposal | - Impermeable disposable gloves[2]- Lab coat[2]- Safety glasses[2] |
Important Note: Disposable gloves should never be washed or reused. All PPE must be removed before leaving the laboratory.[2]
Engineering Controls
-
Chemical Fume Hood: All work that may generate dust or aerosols of this compound, including weighing, reconstituting, and preparing solutions, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure adequate general laboratory ventilation.
Handling and Storage
-
Storage: this compound should be stored in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advised.[1]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid compound.
-
Solutions: Prepare solutions fresh as needed. If storing solutions, ensure they are in a tightly sealed container and stored at the recommended temperature.
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
| Incident | First Aid and Emergency Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum, avoiding dust generation. Place all contaminated materials into a sealed container for disposal. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
